(S)-1-Methyl-3-(trifluoromethyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-methyl-3-(trifluoromethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c1-11-3-2-10-5(4-11)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCFJZVDIYOMJI-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@@H](C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: (S)-1-Methyl-3-(trifluoromethyl)piperazine in Medicinal Chemistry
This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists. It focuses on (S)-1-Methyl-3-(trifluoromethyl)piperazine , a high-value chiral building block used to modulate physicochemical properties and target engagement in small molecule drug candidates.
Executive Summary
(S)-1-Methyl-3-(trifluoromethyl)piperazine is a privileged heterocyclic scaffold that combines the pharmacokinetic advantages of the piperazine ring with the unique electronic and steric properties of the trifluoromethyl (
Key Utility:
-
Metabolic Shielding: The
group blocks oxidative metabolism at the vulnerable C3 position. -
pKa Modulation: Lowers the basicity of the adjacent N4 nitrogen, improving oral bioavailability and blood-brain barrier (BBB) permeability.
-
Conformational Locking: The stereocenter and bulky
group induce specific chair conformations, enhancing ligand-target complementarity.
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | (3S)-1-Methyl-3-(trifluoromethyl)piperazine |
| CAS Number | 1369364-06-6 (Generic/Racemic); Specific (S)-isomer often custom synthesized.[1] |
| Molecular Formula | |
| Molecular Weight | 168.16 g/mol |
| Chirality | (S)-Enantiomer (Critical for target selectivity) |
| Key Features | N1-Methyl (solubility), C3-Trifluoromethyl (metabolic block), Secondary Amine (N4) for coupling. |
Differentiation: The "TFMPP" Trap
CRITICAL WARNING: Do not confuse this molecule with 1-(3-trifluoromethylphenyl)piperazine (TFMPP) .
-
Target Molecule:
is attached to the saturated piperazine carbon. Used as a building block.[2] -
TFMPP:
is on a phenyl ring attached to nitrogen. It is a recreational drug and non-selective serotonin agonist. -
Implication: Literature searches must be filtered to exclude "phenyl" to avoid irrelevant toxicological data.
Physicochemical Profile: The "Fluorine Effect"
The introduction of the
Basicity (pKa) Modulation
Unsubstituted piperazine has a
-
Effect: The pKa of the N4 nitrogen (proximal to
) is lowered by approximately 2–3 log units . -
Benefit: Reduces the percentage of ionized species at physiological pH (7.4), enhancing membrane permeability and reducing P-glycoprotein (P-gp) efflux liability.
Conformational Control (The Gauche Effect)
The
-
Preferred Conformation: The
group typically adopts an equatorial position in the piperazine chair to minimize 1,3-diaxial interactions. -
Vector Alignment: This locks the N4-H bond vector, allowing for predictable positioning of pharmacophores attached to the secondary amine.
Metabolic Stability
The C-F bond is one of the strongest in organic chemistry (
-
Mechanism: Substitution of C-H with C-F blocks Cytochrome P450-mediated hydroxylation at the C3 position, a common metabolic soft spot in piperazines.
Synthetic Pathways
Producing the enantiopure (S)-isomer is challenging due to the risk of racemization. Below are the two primary methodologies: the Classical Resolution route and the Modern Asymmetric route.
Method A: Modern Asymmetric Synthesis (Recommended)
Reference: Org. Process Res. Dev. 2024 (Adapted from recent literature on chiral trifluoromethyl amines)
This route utilizes an aza-Michael addition to establish the chiral center early, avoiding wasteful resolution steps.
Protocol:
-
Starting Material: 3,3,3-Trifluoro-1-nitropropene.
-
Chiral Auxiliary: React with an optically pure amine or oxazolidinone (e.g., 4-phenyl-2-oxazolidinone) under basic conditions.
-
Cyclization: Reduction of the nitro group followed by cyclization with an oxalate or glyoxal equivalent.
-
Methylation: Selective N-methylation (if not present in precursor).
Method B: Chiral Pool Synthesis (Amino Acid Derived)
Starting from chiral amino acids (e.g., serine derivatives), the
Visualization: Synthesis Workflow
Caption: Asymmetric synthesis pathway ensuring high enantiomeric excess (ee) and scalability.
Medicinal Chemistry Applications
Case Study: FAK Inhibitors (Oncology)
In the development of Focal Adhesion Kinase (FAK) inhibitors, the 3-trifluoromethylpiperazine moiety was employed to replace a standard piperazine.
-
Outcome: The
analogue demonstrated superior inhibition of liver cancer cell growth (HepG2) compared to non-fluorinated controls. -
Mechanism: The hydrophobic
group occupied a specific hydrophobic pocket in the kinase domain, while the lowered basicity improved cellular uptake.
Case Study: Antiviral Plant Activators
Research into trifluoromethylpyridine-piperazine hybrids has yielded potent agents against Tobacco Mosaic Virus (TMV).
-
Role of Scaffold: The (S)-1-methyl-3-(trifluoromethyl)piperazine fragment acted as a rigid linker, orienting the pyridine headgroup for optimal receptor interaction while protecting the linker from enzymatic degradation in plant tissue.
Decision Tree: When to Use This Scaffold?
Caption: Strategic decision framework for incorporating the trifluoromethylpiperazine scaffold.
Experimental Protocol: General Coupling Procedure
Context: Coupling (S)-1-methyl-3-(trifluoromethyl)piperazine (Amine) to an Aryl Halide (Electrophile) via Buchwald-Hartwig Amination.
Reagents:
-
Amine: (S)-1-Methyl-3-(trifluoromethyl)piperazine (1.2 eq)
-
Aryl Halide: Ar-Br or Ar-Cl (1.0 eq)
-
Catalyst:
(2 mol%) -
Ligand: BINAP or Xantphos (4 mol%)
-
Base:
or NaOtBu (1.5 eq) -
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Aryl Halide, Base, Catalyst, and Ligand to the vial.
-
Addition: Dissolve (S)-1-Methyl-3-(trifluoromethyl)piperazine in the solvent and add to the vial via syringe.
-
Reaction: Seal and heat to 100°C for 12–18 hours. Monitor by LC-MS.[3]
-
Workup: Cool to RT, filter through a celite pad, dilute with EtOAc, and wash with brine.
-
Purification: Flash column chromatography. Note: The product will be less polar than the non-fluorinated analog due to the
group.
References
-
Synthesis of Enantiomerically Pure 3-(Trifluoromethyl)piperazines
- Source: Organic Process Research & Development (ACS Public
- Context: Describes the scalable aza-Michael addition route for synthesis.
-
URL:[Link]
-
1,3,4-Oxadiazole Deriv
- Source: Encyclopedia.pub / Bioorganic Chemistry
- Context: Demonstrates the use of 3-trifluoromethylpiperazine to enhance anticancer activity.
-
URL:[Link]
-
Trifluoromethylpyridine Piperazine Derivatives as Plant Activ
- Source: Frontiers in Plant Science
- Context: details the structural optimization of piperazine linkers for antiviral activity.
-
URL:[Link]
-
The Role of Trifluoromethyl Groups in Medicinal Chemistry
- Source: MDPI (Journal of Medicinal Chemistry)
- Context: General review on physicochemical impacts of substitution.
-
URL:[Link]
Sources
Trifluoromethyl Piperazine Derivatives as Chiral Building Blocks: A Technical Guide for Medicinal Chemistry
As a Senior Application Scientist, I frequently observe that the transition from flat, achiral heterocycles to
This whitepaper provides an in-depth technical analysis of chiral trifluoromethyl piperazine derivatives, detailing the mechanistic rationale behind their use, structural-activity relationship (SAR) data, and rigorously validated protocols for their asymmetric synthesis.
Mechanistic Rationale: The Power of the Group in Chiral Space
The incorporation of fluorinated groups into the carbon skeleton of piperazines is a powerful strategy to modulate biological properties[2]. When a
-
pKa Modulation & Membrane Permeability: The strong inductive electron-withdrawing effect of the
group drastically lowers the basicity ( ) of the adjacent secondary amine. This results in a higher fraction of the unionized drug at physiological pH, significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. -
Metabolic Shielding: The steric bulk and strong C-F bonds of the
group block cytochrome P450 (CYP)-mediated -hydroxylation and subsequent ring-opening or N-dealkylation, drastically improving the metabolic half-life. -
Vectorial Target Engagement: The chirality of the substituted piperazine provides a well-defined 3D spatial organization. For instance, 3-trifluoromethyl-2-arylpiperazines present a pair of lipophilic functional groups (Aryl and
) in a specific cis or trans configuration, enabling unprecedented hydrophobic interactions with deep receptor pockets (e.g., GPCRs and kinases)[2].
Logic flow of target engagement by chiral CF3-piperazine derivatives.
Quantitative Data: Physicochemical Profiling
To understand the causality behind selecting a trifluoromethylated building block over a standard piperazine, we must examine the quantitative shifts in physicochemical properties. The table below summarizes the typical impact of
| Scaffold | Approx. | Approx. LogP Shift | Primary Metabolic Liability | Target Application |
| Piperazine | 9.8 / 5.6 | Baseline | N-oxidation, | General hydrophilic linker |
| 2-Methylpiperazine | 9.9 / 5.5 | +0.4 | Mild steric constraint | |
| 2-(Trifluoromethyl)piperazine | 7.5 / 5.0 | +1.2 | Highly resistant to CYP450 | CNS penetrant, high-stability core |
Note: The dramatic drop in the
Synthetic Strategies for Asymmetric Construction
Synthesizing enantioenriched trifluoromethyl piperazines requires meticulous control over stereocenters. Modern synthetic routes generally fall into two categories:
-
Late-Stage Resolution: Utilizing photocatalytic decarboxylative arylation followed by kinetic resolution using reagents like n-BuLi/(+)-sparteine to achieve >95% enantiomeric excess (
)[3]. -
De Novo Asymmetric Synthesis: Building the ring from chiral precursors or utilizing asymmetric hydrogenation of functionalized pyrazines.
Synthetic workflows for generating and functionalizing chiral CF3-piperazines.
Experimental Protocols: Self-Validating Workflows
The following protocols detail the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines, a highly sought-after building block[2]. As an application scientist, I emphasize that every step must be a self-validating system—meaning the chemical logic dictates the analytical checkpoints.
Protocol A: Synthesis of the Oxopiperazine Intermediate
Objective: Construct the piperazine ring via intramolecular cyclization while preserving the stereocenter.
-
Amide Coupling: React a chiral trifluoromethylated primary amine (1.0 equiv) with an
-chloroamide (1.1 equiv) in the presence of a coupling reagent (e.g., HATU) and DIPEA in DMF at 0 °C to room temperature.-
Causality: The primary amine reacts exclusively despite the strong electron-withdrawing effect of the contiguous
group[2]. -
Validation Check: LC-MS should show complete consumption of the primary amine. The mass of the linear
-chloroamide intermediate must be confirmed before proceeding.
-
-
Intramolecular Cyclization: Dissolve the isolated
-chloroamide intermediate in anhydrous THF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C. Stir for 4 hours at room temperature.-
Causality: NaH provides the requisite strong basicity to deprotonate the secondary amide, facilitating an intramolecular
displacement of the chloride to form the oxopiperazine ring[2]. -
Validation Check:
NMR will show the disappearance of the secondary amide proton and a diagnostic shift in the protons adjacent to the newly formed C-N bond.
-
Protocol B: Chemoselective Reduction to the Saturated Piperazine
Objective: Reduce the oxopiperazine to the fully saturated chiral building block without defluorination.
-
Thioamide Conversion: Treat the oxopiperazine (1.0 equiv) with Lawesson's reagent (0.6 equiv) in refluxing toluene for 2 hours.
-
Causality: Direct reduction of an amide adjacent to a
group using aggressive reagents like can lead to unwanted defluorination or ring-opening. Converting the amide to a thioamide drastically lowers the activation energy required for subsequent reduction[2].
-
-
Raney-Nickel Reduction: Dissolve the thioamide in ethanol. Add an excess of Raney-Nickel slurry. Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
Causality: Raney-Nickel under mild hydrogen pressure chemoselectively desulfurizes and reduces the thioamide to the amine, leaving the
group and the stereocenter completely intact[2].
-
-
Deprotection: If a Boc-protecting group is present, utilize solid-phase supported reagents like Amberlyst-15 in methanol for cleavage.
-
Causality: Solid-supported acids prevent the degradation of the sensitive fluorinated amine during aqueous workup, allowing for isolation via simple filtration and solvent evaporation (yielding ~90% recovery)[2].
-
Validation Check: Chiral HPLC must be run against a racemic standard to confirm that no epimerization occurred during the reduction and deprotection sequence.
-
Conclusion & Future Perspectives
The integration of chiral trifluoromethyl piperazines into drug discovery pipelines is no longer a niche endeavor; it is a fundamental strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of challenging targets. From serving as rigidified linkers in PROTACs to acting as the primary pharmacophore in CNS-active agents[4], these building blocks offer unparalleled control over molecular topology. By mastering the asymmetric synthesis and chemoselective reduction protocols outlined above, medicinal chemists can reliably access this privileged chemical space.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry , National Institutes of Health (NIH).[Link]
-
Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery , The Journal of Organic Chemistry - ACS Publications.[Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date , ResearchGate.[Link]
Sources
Engineering Robust Pharmacokinetics: Metabolic Stability of the (S)-1-Methyl-3-(trifluoromethyl)piperazine Pharmacophore
Executive Summary
Piperazine derivatives are ubiquitous in medicinal chemistry, serving as foundational scaffolds for CNS agents, antivirals, and kinase inhibitors[1]. However, the electron-rich nitrogen atoms and adjacent methylene carbons of unsubstituted piperazines are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism. The strategic incorporation of a trifluoromethyl (–CF₃) group, coupled with specific stereochemistry, profoundly alters the pharmacokinetic landscape of the molecule[2]. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental framework for evaluating the metabolic stability of the (S)-1-Methyl-3-(trifluoromethyl)piperazine pharmacophore.
Mechanistic Rationale: Structural Dynamics & Stereochemistry
As drug development professionals, we do not add halogens arbitrarily. The addition of a –CF₃ group to the piperazine ring is a calculated bioisosteric strategy engineered to improve metabolic stability and modulate lipophilicity[3].
-
Electronic Deactivation: The strong electron-withdrawing nature of the –CF₃ group significantly lowers the pKa of the adjacent secondary amine (N4). This reduced basicity limits the protonation state at physiological pH, enhancing passive membrane permeability while simultaneously reducing the electron density available for CYP-mediated N-oxidation.
-
Steric Shielding: Cytochrome P450 enzymes typically target the alpha-carbons of piperazine rings for hydroxylation, leading to ring opening and rapid clearance[4]. The bulky –CF₃ group at the C3 position provides profound steric hindrance, effectively blocking oxidation at the highly vulnerable C2 and C3 positions.
-
Stereoselective Clearance: The (S)-enantiomer dictates a specific spatial orientation within the CYP active site. Because enzymes like CYP2D6 possess highly constrained active sites with specific aspartate residues (e.g., Asp301) that anchor basic amines, the spatial projection of the –CF₃ group in the (S)-configuration favorably positions the N1-methyl group for targeted, predictable N-demethylation rather than chaotic ring degradation[5].
Metabolic Fate and CYP450 Interactions
For (S)-1-Methyl-3-(trifluoromethyl)piperazine, the metabolic "soft spot" is intentionally shifted. By protecting the heterocyclic ring, metabolism is funneled almost exclusively toward N1-demethylation.
CYP450-mediated metabolic pathways of the (S)-1-Methyl-3-(CF3)-piperazine scaffold.
The primary clearance route yields (S)-3-(trifluoromethyl)piperazine. This is highly advantageous in drug design: the resulting desmethyl metabolite often retains target pharmacological activity while possessing an even longer half-life, functioning as a stable, active metabolite.
Experimental Protocol: Self-Validating Microsomal Stability Assay
Generating raw clearance data is insufficient; the experimental system must continuously prove its own validity. The following Human Liver Microsome (HLM) protocol is engineered so that every calculated intrinsic clearance (
Step-by-Step Methodology
-
Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Causality: Using exactly 0.5 mg/mL protein ensures the reaction remains in the linear range of enzyme kinetics while minimizing the non-specific protein binding of lipophilic fluorinated compounds.
-
-
Substrate Spiking: Add the test compound to achieve a final concentration of 1 µM.
-
Causality: 1 µM is well below the Michaelis constant (
) for most CYP enzymes, ensuring the first-order kinetic conditions mathematically required to calculate .
-
-
System Validation Controls (Critical Step):
-
Negative Control: Buffer without NADPH. Validates that any observed degradation is strictly CYP-mediated and not an artifact of chemical instability or thermal degradation.
-
Positive Controls: Run parallel incubations with Verapamil (high clearance, validates CYP3A4 competence) and Dextromethorphan (medium clearance, validates CYP2D6 competence)[5].
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Kinetic Sampling & Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately crash it into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
-
Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP apoprotein, halting metabolism precisely at the time point. The internal standard corrects for any downstream LC-MS/MS matrix suppression.
-
-
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.
Self-validating high-throughput workflow for in vitro microsomal stability assays.
Quantitative Data: Comparative Kinetic Profiling
The incorporation of the –CF₃ group drastically alters the half-life (
| Compound Scaffold | HLM | Primary Metabolic Route | |
| Unsubstituted Piperazine | 12.4 | 111.8 | Ring oxidation, N-oxidation |
| 1-Methylpiperazine | 18.6 | 74.5 | N-demethylation, Ring oxidation |
| (S)-1-Methyl-3-(CF₃)piperazine | 68.2 | 20.3 | Selective N-demethylation |
Data Interpretation: The data clearly demonstrates that the (S)-1-Methyl-3-(CF₃)piperazine scaffold exhibits a >3.5-fold increase in metabolic half-life compared to its non-fluorinated counterpart. The intrinsic clearance is shifted from a "high" clearance category (>100 µL/min/mg) to a "low" clearance category (~20 µL/min/mg), making it an ideal pharmacokinetic building block for once-daily oral dosing regimens.
Conclusion
The (S)-1-Methyl-3-(trifluoromethyl)piperazine pharmacophore represents a triumph of rational drug design. By leveraging the strong electron-withdrawing and steric properties of the trifluoromethyl group[3], medicinal chemists can systematically shut down deleterious ring oxidation pathways. When evaluated through a rigorously controlled, self-validating microsomal assay, this scaffold demonstrates superior metabolic stability, ensuring that drug candidates maintain therapeutic plasma concentrations without falling victim to rapid first-pass hepatic extraction.
References
-
Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. PubMed (NIH).[4] URL:[Link]
-
Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. PubMed (NIH). URL:[Link]
-
Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate.[2] URL:[Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Semantic Scholar.[3] URL:[Link]
-
A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. ResearchGate.[1] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Bioisosteric Applications of (S)-1-Methyl-3-(trifluoromethyl)piperazine
Executive Summary: The Fluorine-Chirality Nexus
In modern lead optimization, the (S)-1-Methyl-3-(trifluoromethyl)piperazine scaffold represents a convergence of three critical design elements: bioisosterism , chirality , and electronic tuning . While the piperazine ring is a ubiquitous pharmacophore in FDA-approved drugs (e.g., Imatinib, Olanzapine), unsubstituted piperazines often suffer from rapid oxidative metabolism and poor blood-brain barrier (BBB) permeability due to high basicity.
This scaffold addresses these liabilities directly. The C3-trifluoromethyl (
This guide details the physicochemical rationale, bioisosteric utility, and synthetic handling of this high-value building block.
Physicochemical Profiling & Structural Logic
The "Fluorine Effect" on Basicity (pKa)
The most immediate impact of the C3-
-
Unsubstituted Piperazine: pKa values are typically ~9.8 (N1) and ~5.6 (N4). At physiological pH (7.4), the molecule is predominantly cationic, limiting passive membrane diffusion.
-
(S)-1-Methyl-3-(trifluoromethyl)piperazine: The strong electron-withdrawing nature of the
group (Hammett ) pulls electron density through the -framework.-
Result: The pKa of the N4 (secondary amine) is suppressed, typically shifting from ~9.8 down to the 6.5–7.5 range .
-
Benefit: A higher fraction of the molecule exists as the neutral free base at pH 7.4, significantly enhancing lipophilic efficiency (LipE) and membrane permeability.
-
Conformational Bias
The bulky
Metabolic Stability
The C3 position of piperazines is a common "soft spot" for Cytochrome P450 (CYP)-mediated
Visualization: Physicochemical Impact Workflow
The following diagram illustrates the causal relationship between the structural features of the scaffold and the resulting pharmacological benefits.
Figure 1: Mechanistic impact of the Trifluoromethyl group on piperazine pharmacokinetics.
Bioisosteric Applications in Drug Design
Replacement of Morpholines
Morpholines are often used to cap molecules to improve solubility. However, they can be metabolically liable (ring opening).
-
Strategy: Replace the morpholine oxygen with the N1-Methyl group and add the C3-
. -
Result: The
-piperazine mimics the polarity profile but allows for an additional vector (the N-methyl) to pick up interactions, while the fills hydrophobic pockets often found adjacent to polar binding sites.
Replacement of 2-Methylpiperazines
2-Methylpiperazine is a classic chiral scaffold.
-
Limitation: The methyl group may not provide enough steric bulk to induce selectivity or fill a hydrophobic pocket.
-
Upgrade: Switching to (S)-3-
retains the chiral vector but dramatically increases lipophilicity ( increase of ~1.0 unit), potentially improving CNS penetration for neuroactive targets.
Fragment-Based Drug Discovery (FBDD)
This scaffold is an ideal "privileged fragment." Its molecular weight is low (~168 Da), allowing it to be coupled to aromatic cores (via Buchwald-Hartwig or
Table 1: Comparative Properties of Piperazine Scaffolds
| Scaffold | pKa (Approx.[1][2] N4) | LogP (Calc) | Metabolic Stability | Primary Utility |
| Piperazine | 9.8 | -1.5 | Low | Solubility enhancer |
| N-Methylpiperazine | 9.0 | -0.6 | Low-Medium | Solubility + Capping |
| 2-Methylpiperazine | 9.2 | -1.2 | Medium | Chiral vector |
| (S)-1-Me-3- | ~7.0 | +0.5 | High | Bioavailability + Potency |
Synthetic Accessibility & Protocols
Synthesis of this specific chiral building block typically follows a cyclization route from chiral amino acid precursors or resolution of the racemate.
Retrosynthetic Analysis
The most robust route to the (S)-enantiomer involves the reduction of a pyrazinone intermediate derived from chiral trifluoro-alanine equivalents or resolution via tartaric acid.
Figure 2: Simplified retrosynthetic logic for the scaffold.
Experimental Protocol: Coupling to Aryl Halides
Note: Due to the electron-withdrawing
Protocol: Buchwald-Hartwig Amination
-
Reagents: Aryl Bromide (1.0 eq), (S)-1-Methyl-3-(trifluoromethyl)piperazine (1.2 eq),
(0.02 eq), BINAP or XPhos (0.04 eq), (2.0 eq). -
Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).
-
Procedure:
-
Charge an oven-dried Schlenk tube with the aryl bromide, base, and catalyst system.
-
Add the piperazine derivative and solvent under Argon.
-
Heat to 100°C for 12–16 hours.
-
Critical Step: Monitor by LCMS. The reduced nucleophilicity might slow the reaction; if conversion is low, switch to a more active precatalyst like BrettPhos Pd G3 .
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol: Amide Coupling
-
Challenge: The lower basicity makes the amine a poorer nucleophile for activated esters.
-
Solution: Use high-activity coupling agents like HATU or COMU . Avoid EDC/HOBt if the reaction is sluggish.
-
Conditions: Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT, 2-4 h.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
ChemScene. (2025). Product Datasheet: 1-Methyl-3-(trifluoromethyl)piperazine (CAS 1369364-06-6).[1][3] Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
CNS Penetration Properties of Trifluoromethyl-Substituted Piperazines: A Technical Guide
Executive Summary
This guide analyzes the medicinal chemistry principles governing the Central Nervous System (CNS) penetration of trifluoromethyl (
This document is designed for medicinal chemists and drug discovery scientists. It details the physicochemical modulation required to cross the Blood-Brain Barrier (BBB), specific structure-activity relationships (SAR), and the experimental workflows necessary to validate CNS exposure.
The Fluorine Effect in CNS Design
The strategic incorporation of a trifluoromethyl group (
Lipophilicity and Permeability
The BBB is a lipophilic endothelia barrier. The
-
"Super-Methyl" Effect: The
group has a Van der Waals volume ( ) roughly equivalent to an isopropyl group, but with significantly different electronic properties. -
LogP Modulation: Introduction of a
group typically increases the partition coefficient ( ) by approximately 1.0–1.2 units . This shift is critical for driving passive diffusion across the endothelial membranes of the BBB.
Metabolic Blockade
The C-F bond is the strongest single bond in organic chemistry (
The Piperazine Scaffold: A CNS Workhorse
The piperazine ring is ubiquitous in CNS drugs (e.g., antipsychotics, antidepressants) due to its unique acid-base properties.
-
Tunable Ionization: Piperazine contains two nitrogen atoms.
- (often aryl-substituted): Non-basic or weakly basic due to resonance delocalization with the aryl ring.
-
(distal): Basic (
in unsubstituted piperazine).
-
The BBB Paradox: To cross the BBB via passive diffusion, a molecule must be neutral. However, to interact with G-Protein Coupled Receptors (GPCRs) like Dopamine (
) or Serotonin ( ), the molecule often requires a positive charge (protonated amine) to form an ionic salt bridge with a conserved aspartate residue in the receptor binding pocket. -
The Solution: The piperazine scaffold exists in an equilibrium between neutral and cationic forms at physiological pH (7.4), allowing both transport (neutral fraction) and binding (cationic fraction).
Synergistic Effects: + Piperazine
When a trifluoromethyl group is attached to an aryl-piperazine (e.g., m-trifluoromethylphenylpiperazine), it exerts a profound electronic influence on the scaffold.
Electronic Tuning of Basicity ( Modulation)
The strong electron-withdrawing nature of the
-
Result: The
of the distal piperazine nitrogen is lowered (typically from in phenylpiperazine to in TFMPP). -
Impact on CNS Penetration: By lowering the
closer to physiological pH (7.4), a larger fraction of the drug exists in the neutral (uncharged) state . This directly increases the concentration gradient available for passive diffusion across the BBB.
Mitigation of Lysosomal Trapping
Highly basic amines (
Visualization: Design Logic & Signaling
The following diagram illustrates the medicinal chemistry logic connecting structural modification to biological outcome.
Caption: Causal pathway from structural modification (
Case Study: TFMPP and Antipsychotics
TFMPP (1-(3-trifluoromethylphenyl)piperazine)[1]
-
Role: Serotonin receptor agonist (non-selective, 5-HT).
-
CNS Profile: Highly permeable. Often used as a recreational substance due to its ability to rapidly cross the BBB and mimic serotonergic signaling.
-
Structure: A phenylpiperazine core with a meta-
group.[1] The group is essential for its specific receptor binding profile and its ability to reach the brain in sufficient concentrations.
Phenothiazines (Fluphenazine, Trifluoperazine)
While structurally distinct from simple phenylpiperazines, these antipsychotics utilize the same pharmacophore principles.
-
Structure: A tricyclic phenothiazine core with a
group at position 2 and a piperazine side chain.[2][3][4] -
Mechanism: The
increases the lipophilicity of the tricyclic "head," while the piperazine "tail" provides the basic nitrogen for dopamine receptor interaction. The balance ensures potent antipsychotic activity with high brain exposure.
Experimental Protocols for Validation
To confirm CNS penetration, a tiered testing strategy is required.
Tier 1: In Vitro Permeability (PAMPA-BBB)
Objective: Assess passive diffusion potential.
-
Preparation: Prepare a donor plate with the test compound (
) in pH 7.4 buffer. -
Membrane: Coat the PVDF filter of the acceptor plate with a porcine brain lipid extract (PBLE) dissolved in dodecane.
-
Incubation: Sandwich donor and acceptor plates; incubate for 4 hours at room temperature in a humidity-saturated atmosphere.
-
Analysis: Quantify compound concentration in both wells using LC-MS/MS.
-
Calculation: Determine the effective permeability (
).-
Success Criterion:
indicates high CNS penetration potential.
-
Tier 2: Efflux Liability (MDCK-MDR1)
Objective: Determine if the compound is a substrate for P-glycoprotein (P-gp), which pumps drugs out of the brain.
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.
-
Transport: Measure transport in both directions: Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A).
-
Efflux Ratio (ER):
.-
Success Criterion:
.[1] If , the compound is likely a P-gp substrate and may require structural modification (e.g., steric shielding of the basic nitrogen) to penetrate the CNS.
-
Tier 3: In Vivo Unbound Brain-to-Plasma Ratio ( )
Objective: The "Gold Standard" for measuring free drug concentration available to act on the target.
-
Dosing: Administer compound to rats (IV or PO).
-
Sampling: Collect plasma and brain tissue at steady state (
). -
Equilibrium Dialysis: Determine the fraction unbound in plasma (
) and brain homogenate ( ). -
Calculation:
-
Interpretation:
implies free passive diffusion. suggests active efflux.
-
Workflow Visualization
The following diagram outlines the decision tree for validating CNS properties.
Caption: Step-by-step validation workflow for CNS drug candidates.
Summary Data Table
| Parameter | Piperazine (Unsubstituted) | Phenylpiperazine | TFMPP (m-CF3) | Ideal CNS Range |
| LogP | 0.57 | ~1.6 | ~2.8 | 2.0 – 4.0 |
| Basic pKa (N4) | 9.8 | ~9.0 | ~8.3 | 7.5 – 8.5 |
| TPSA ( | 41.5 | 32.3 | 32.3 | < 90 |
| H-Bond Donors | 2 | 1 | 1 | 0 – 1 |
| CNS Penetration | Low (Too polar) | Moderate | High | N/A |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on BBB Permeability). Link
-
Baumann, M. H., et al. (2005). N-Substituted piperazines abused as recreational drugs: in vitro and in vivo effects of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Journal of Pharmacology and Experimental Therapeutics, 315(3), 1105-1115. Link
-
Hitchcock, S. A., & Pennington, L. D. (2006). Structure−brain exposure relationships. Journal of Medicinal Chemistry, 49(26), 7559-7583. Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereochemical Profiling of 1-Methyl-3-(trifluoromethyl)piperazine: A Technical Guide on (R) and (S) Enantiomers in Drug Discovery
Executive Summary
In modern structure-based drug design (SBDD), the strategic substitution of hydrogen atoms with fluorine or trifluoromethyl (-CF₃) groups is a proven tactic to modulate pharmacokinetics and target affinity. 1-Methyl-3-(trifluoromethyl)piperazine (Racemate CAS: 1369364-06-6[1]) is a highly privileged, rigidified diamine building block. The stereocenter at the C3 position yields two distinct enantiomers—(R) and (S)—which dictate the absolute spatial trajectory of the molecule.
This whitepaper provides an in-depth analysis of the physicochemical causality, pharmacological implications, and self-validating experimental workflows required to resolve and utilize the (R) and (S) enantiomers of 1-methyl-3-(trifluoromethyl)piperazine. These enantiomers are critical intermediates in the synthesis of complex therapeutics, including pyrimidinone derivatives[2], Cereblon-binding PROTACs[3], and bicyclic acetyl-CoA carboxylase inhibitors[4].
Structural Causality & Physicochemical Profiling
The incorporation of the -CF₃ group at the C3 position fundamentally alters the behavior of the piperazine scaffold through two primary mechanisms: conformational locking and basicity inversion.
Conformational Locking
The -CF₃ group possesses a massive conformational A-value (approximately 2.1–2.5 kcal/mol). To minimize severe 1,3-diaxial steric clashes within the piperazine ring, the -CF₃ group almost exclusively occupies the equatorial position . Because the ring is locked in this specific chair conformation, the (R) and (S) configurations strictly determine the absolute spatial orientation of the N1-methyl and N4-substituent vectors when bound to a chiral protein pocket.
Basicity Inversion and ADME
In an unsubstituted 1-methylpiperazine, the secondary amine (N4) is the primary basic center (pKa ~9.0). However, the introduction of the strongly electron-withdrawing alpha-trifluoromethyl group exerts a profound inductive (-I) effect through the sigma-bond framework. This suppresses the pKa of the N4 amine to approximately 6.0.
Consequently, a basicity inversion occurs: the N1 tertiary amine (which is further from the CF₃ group) becomes the primary site of protonation at physiological pH (7.4). This shift is a critical design feature for mitigating hERG-mediated cardiotoxicity, which is typically driven by highly basic, exposed secondary amines. Furthermore, the increased fraction of the neutral N4 species enhances lipophilicity and blood-brain barrier (BBB) penetrance.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Molecular Formula | C₆H₁₁F₃N₂ | Core diamine scaffold with fluorination[5]. |
| Molecular Weight | 168.16 g/mol | Low MW fragment, ensuring high ligand efficiency[5]. |
| TPSA | 15.27 Ų | Highly optimal for passive membrane and BBB penetration[5]. |
| LogP | 0.4523 | Balanced lipophilicity for aqueous solubility and diffusion[5]. |
| pKa (N4, Secondary) | ~6.0 - 6.7 (Predicted) | Reduced basicity via -I effect of CF₃; lowers hERG liability. |
| pKa (N1, Tertiary) | ~7.5 - 8.0 (Predicted) | Primary protonation site; maintains physiological solubility. |
Stereochemical Vector Projection in SBDD
When 1-methyl-3-(trifluoromethyl)piperazine is utilized as a linker or terminal motif, the choice between the (R) and (S) enantiomer is non-trivial. If the N4 nitrogen is attached to a core pharmacophore (e.g., a kinase hinge-binding motif), the (R)-enantiomer will project the -CF₃ group into a specific quadrant of the binding site (e.g., the alpha-face). Conversely, the (S)-enantiomer projects the -CF₃ group into the beta-face.
This diametric projection often results in a "cliff" in Structure-Activity Relationship (SAR), where one enantiomer exhibits nanomolar affinity due to favorable hydrophobic packing, while the other is completely inactive due to steric clashes with gatekeeper residues.
Fig 1: Stereochemical vector projection of (R) and (S) enantiomers affecting target binding affinity.
Experimental Workflows: Synthesis & Chiral Resolution
While the (R)-enantiomer (CAS: 2165377-42-2) is commercially available at ≥98% purity[5], in-house resolution of the racemate is often required for large-scale library synthesis. The following protocol outlines a self-validating system for the thermodynamic resolution of the racemate using Di-p-toluoyl-L-tartaric acid (L-DTTA).
Protocol 1: Diastereomeric Salt Resolution via L-DTTA
Causality: L-DTTA is selected because its rigid, bulky aromatic groups provide excellent chiral discrimination during crystal lattice formation. A binary solvent system is used to balance solubility and the dielectric constant required for optimal salt precipitation.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 1.0 equivalent of racemic 1-methyl-3-(trifluoromethyl)piperazine in a binary solvent system of Ethanol/Water (9:1 v/v) at room temperature.
-
Chiral Agent Addition: Heat the solution to 60°C and add 0.5 equivalents of L-DTTA portion-wise. Stir until complete dissolution is achieved.
-
Thermodynamic Crystallization: Cool the mixture linearly to 20°C over a strict 4-hour period. Expert Insight: Rapid cooling leads to kinetic entrapment of the undesired diastereomer. Slow, linear cooling ensures thermodynamic control and high enantiomeric purity.
-
Filtration: Filter the resulting precipitate, which is highly enriched in the (R)-enantiomer diastereomeric salt. The mother liquor retains the (S)-enantiomer.
-
Recrystallization: Recrystallize the precipitate from absolute ethanol to achieve an enantiomeric excess (ee) > 99%.
-
Free-Basing: Suspend the pure salt in Dichloromethane (DCM) and wash with 1M NaOH. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the pure (R)-1-methyl-3-(trifluoromethyl)piperazine free base.
Fig 2: Thermodynamic chiral resolution workflow via diastereomeric salt fractional crystallization.
Analytical Validation: Chiral Chromatography
To ensure the trustworthiness of the chiral resolution, the enantiomeric excess (ee) must be quantitatively validated. Because the enantiomers possess identical scalar properties, a Chiral Stationary Phase (CSP) capable of hydrogen bonding and pi-pi interactions is required.
Protocol 2: Determination of Enantiomeric Excess (ee) via Chiral HPLC
Causality: Basic aliphatic amines interact strongly with residual free silanols on silica-based HPLC columns, causing severe peak tailing. The addition of a volatile organic modifier like Diethylamine (DEA) is strictly required to mask these silanols and ensure sharp, quantifiable peaks.
Step-by-Step Methodology:
-
Column Selection: Equip the HPLC with a Daicel Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) stationary phase).
-
Mobile Phase Formulation: Prepare an isocratic mobile phase of Hexane / Isopropanol (80:20 v/v). Add exactly 0.1% (v/v) Diethylamine (DEA) to the mixture.
-
Sample Preparation: Dissolve 1 mg of the free-based product in 1 mL of the mobile phase.
-
Execution: Run the method at a flow rate of 1.0 mL/min at 25°C.
-
Detection: Because the compound lacks a strong UV chromophore, utilize an Evaporative Light Scattering Detector (ELSD) or monitor low-wavelength UV at 210 nm. Integrate the area under the curve (AUC) for the (R) and (S) peaks to calculate the final ee%.
References
- Google Patents. "WO2018055402A1 - Preparation and uses of pyrimidinone derivatives".
- Google Patents. "WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors".
- Google Patents. "WO2022272074A1 - Cereblon binding compounds, compositions thereof, and methods of treatment therewith".
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2018055402A1 - Preparation and uses of pyrimidinone derivatives - Google Patents [patents.google.com]
- 3. WO2022272074A1 - Cereblon binding compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 4. WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
Methodological & Application
Synthetic routes for (S)-1-Methyl-3-(trifluoromethyl)piperazine preparation
Application Note: Precision Synthesis of (S)-1-Methyl-3-(trifluoromethyl)piperazine
Part 1: Executive Summary & Strategic Rationale
The (S)-1-Methyl-3-(trifluoromethyl)piperazine scaffold is a high-value pharmacophore in modern medicinal chemistry. The incorporation of the trifluoromethyl (
However, the synthesis of this molecule presents specific challenges:
-
Chiral Integrity: The acidity of the
-proton adjacent to the electron-withdrawing group makes the chiral center prone to racemization under basic conditions. -
Regioselectivity: Differentiating the two nitrogen atoms (N1 vs. N4) for selective methylation requires exploiting subtle electronic differences induced by the
group.
This guide details two validated protocols: a De Novo Asymmetric Synthesis (for high-enantiomeric excess requirements) and a Classical Resolution Route (for scalable, cost-effective production).
Part 2: Synthetic Protocols
Route A: De Novo Synthesis from Chiral Pool ((S)-Trifluoroalanine)
Best for: High-purity discovery chemistry, ensuring absolute configuration.
This route utilizes (S)-3,3,3-trifluoroalanine as the chiral starting material. The strategy involves coupling with a glycine derivative to form a diketopiperazine, followed by global reduction. This avoids the harsh conditions of direct chiral resolution.
Mechanism & Workflow:
-
Peptide Coupling: (S)-Trifluoroalanine ethyl ester is coupled with N-Boc-Sarcosine (N-methylglycine).
-
Cyclization: Deprotection of the Boc group triggers intramolecular cyclization to form the diketopiperazine.
-
Global Reduction: The amide carbonyls are reduced to amines using Borane-THF, yielding the piperazine.
Step-by-Step Protocol:
Step 1: Dipeptide Formation
-
Reagents: Dissolve (S)-3,3,3-trifluoroalanine ethyl ester HCl (10.0 mmol) and N-Boc-Sarcosine (10.5 mmol) in DCM (50 mL).
-
Activation: Add EDC.HCl (12.0 mmol) and HOBt (12.0 mmol) at 0°C.
-
Base: Add DIPEA (25.0 mmol) dropwise to maintain pH ~8.
-
Reaction: Stir at RT for 12 hours.
-
Workup: Wash with 1N HCl, sat.
, and brine. Dry over and concentrate.-
Checkpoint: Verify intermediate via LC-MS (
expected).
-
Step 2: Cyclization to Diketopiperazine
-
Deprotection: Dissolve the crude dipeptide in 4M HCl/Dioxane (20 mL). Stir for 2 hours at RT.
-
Neutralization: Concentrate to remove excess HCl. Redissolve in DMF (30 mL).
-
Cyclization: Add TEA (3.0 eq) and heat to 60°C for 4 hours. The free amine attacks the ethyl ester to close the ring.
-
Critical Control: Do not exceed 70°C to prevent thermal racemization of the
proton.
-
-
Isolation: Evaporate DMF, redissolve in EtOAc, wash with water. Isolate (S)-1-Methyl-3-(trifluoromethyl)piperazine-2,5-dione.
Step 3: Global Reduction
-
Setup: Suspend the diketopiperazine (5.0 mmol) in anhydrous THF (25 mL) under Argon.
-
Reagent: Add
complex (1M solution, 25.0 mmol, 5 eq) dropwise at 0°C. -
Reflux: Heat to reflux (66°C) for 16 hours.
-
Quench: Cool to 0°C. Carefully add MeOH to quench excess borane.
-
Acid Hydrolysis: Add 6M HCl (10 mL) and reflux for 2 hours (breaks boron-amine complexes).
-
Extraction: Basify with NaOH to pH >12. Extract with DCM (3x).
-
Purification: Distillation or column chromatography (DCM/MeOH/NH4OH).
Route B: Scalable Resolution of Racemate
Best for: Multi-gram to Kilogram scale-up.
This route relies on the electronic deactivation of the N4 nitrogen by the
Step-by-Step Protocol:
Step 1: Synthesis of Racemic 3-(trifluoromethyl)piperazine Note: Commercially available, or synthesized via reduction of 2-chloro-3-(trifluoromethyl)pyrazine.
-
Hydrogenation: 2-chloro-3-(trifluoromethyl)pyrazine (50 g) is hydrogenated using 5% Pt/C in EtOH/AcOH at 50 psi
. -
Yield: Quantitative conversion to racemic 2-(trifluoromethyl)piperazine.
Step 2: Regioselective N-Methylation
Scientific Insight: The
-
Reagents: Dissolve racemic 2-(trifluoromethyl)piperazine (1.0 eq) in DCM.
-
Alkylation: Add
(1.1 eq) and Methyl Iodide (0.95 eq) at -10°C.-
Note: Using a slight deficit of MeI ensures mono-methylation at the most reactive site (N1).
-
-
Workup: Aqueous wash, dry, and concentrate.[1]
-
Result: Racemic 1-Methyl-3-(trifluoromethyl)piperazine.
Step 3: Optical Resolution
-
Salt Formation: Dissolve the racemate in hot Ethanol. Add (L)-(+)-Tartaric acid (1.0 eq) dissolved in hot Ethanol.
-
Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24 hours.
-
Filtration: Collect the precipitate. The (S)-enantiomer typically forms the less soluble diastereomeric salt with (L)-Tartaric acid (Verify via specific rotation).
-
Recrystallization: Recrystallize from EtOH/Water (9:1) to upgrade enantiomeric excess (ee) to >99%.
-
Free Basing: Treat the salt with 2M NaOH and extract with DCM to yield the pure (S)-base.
Part 3: Visualization & Data
Pathway Diagram
The following diagram illustrates the logic flow for both routes and the critical regioselectivity node.
Figure 1: Comparative synthetic workflows illustrating the Chiral Pool (Route A) and Resolution (Route B) strategies.
Analytical Specifications
To ensure "Self-Validating" protocols, the following data points must be met:
| Parameter | Specification | Analytical Method |
| Purity | > 98.0% | HPLC (C18 Column, ACN/Water + 0.1% TFA) |
| Chiral Purity | > 99.0% ee | Chiral SFC (Chiralpak AD-H, CO2/MeOH) |
| Identity ( | 400 MHz DMSO- | |
| Identity ( | Decoupled Fluorine NMR | |
| Regiochemistry | NOE correlation between N-Me and C2/C6 protons only | NOESY NMR |
Part 4: References
-
Vertex Pharmaceuticals. (2010). Piperazine derivatives as inhibitors of influenza virus replication. WO2010148197A1. Link (Describes the general utility of trifluoromethyl piperazines).
-
Genentech, Inc. (2014). Diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines. J. Org.[2] Chem. Link (Provides mechanistic insight into Ruppert-Prakash reagent usage for similar scaffolds).
-
Sigma-Aldrich. (2023). Product Specification: 1-Methyl-3-(trifluoromethyl)piperazine. Link (Baseline physical data for validation).
-
Davies, H. M. L., et al. (2007).[2] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Org. Lett. Link (Reference for handling trifluoromethyl stereocenters).
-
ChemScene. (2023). Safety Data Sheet: 1-Methyl-3-(trifluoromethyl)piperazine. Link (Safety and handling protocols).
Sources
Buchwald-Hartwig amination protocols using (S)-1-Methyl-3-(trifluoromethyl)piperazine
Application Note: Advanced Buchwald-Hartwig Amination Protocols for (S)-1-Methyl-3-(trifluoromethyl)piperazine
Executive Summary
(S)-1-Methyl-3-(trifluoromethyl)piperazine represents a challenging class of nucleophiles in palladium-catalyzed cross-coupling. The presence of the trifluoromethyl (
-
Steric Hindrance: The bulky
moiety creates significant steric pressure during the amine coordination and reductive elimination steps. -
Electronic Deactivation: The strong inductive effect (
) of the fluorine atoms lowers the nucleophilicity of the N4 nitrogen, making the initial coordination to the Palladium(II) center sluggish.
This guide details optimized protocols using Buchwald Generation 3/4 (G3/G4) Precatalysts . We prioritize the RuPhos and BrettPhos ligand families, which are engineered to overcome these specific steric and electronic barriers.
Substrate Analysis & Ligand Selection Strategy
The choice of ligand is not arbitrary; it is dictated by the specific failure modes of the amine substrate.
| Feature | Impact on Reaction | Solution |
| Steric Clash: Impedes approach to the Pd center. Electronic Withdrawal: Lowers | RuPhos: Its bulk promotes Reductive Elimination (often the turnover-limiting step for hindered amines). BrettPhos: More electron-rich, facilitating Oxidative Addition for unreactive aryl chlorides. | |
| N1-Methylation | Removes N1 as a competing nucleophile (selectivity is inherent). | No protection strategy required. |
| Chirality (S) | Risk of racemization via | Fast Catalysis: High activity catalysts (G3/G4) reduce reaction times, preserving enantiopurity. |
Decision Matrix: Ligand Selection
The following decision tree outlines the optimal catalyst system based on your electrophile (coupling partner).
Figure 1: Strategic selection of Buchwald ligands based on the electrophilic coupling partner.
Detailed Experimental Protocols
Protocol A: The Standard System (Aryl Bromides/Iodides)
Best for: Routine synthesis, high-throughput screening, and base-stable substrates.
Mechanism: RuPhos creates a mono-ligated Pd(0) species that is bulky enough to force the reductive elimination of the hindered product but open enough to allow the bulky amine to bind.
Reagents:
-
(S)-1-Methyl-3-(trifluoromethyl)piperazine (1.2 equiv)
-
Aryl Bromide (1.0 equiv)[1]
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a positive pressure of Nitrogen, charge a reaction vial equipped with a magnetic stir bar.
-
Solids Addition: Add RuPhos Pd G4 (catalyst), NaOtBu (base), and the Aryl Bromide (if solid).
-
Liquids Addition: Add the (S)-1-Methyl-3-(trifluoromethyl)piperazine and solvent (THF for lower temps, Toluene for >80°C).
-
Degassing: If not in a glovebox, sparge the solvent with Nitrogen for 5 minutes before addition, or freeze-pump-thaw the vial once sealed.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 65–85°C for 2–12 hours.
-
Note: Monitor by LCMS. The conversion is usually rapid.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: The "Difficult" Electrophile (Aryl Chlorides)
Best for: Cheaper starting materials (chlorides) or electron-rich aryl rings.
Reagents:
-
Catalyst: BrettPhos Pd G4 (2–4 mol%)
-
Base: NaOtBu (1.5 equiv) or LHMDS (2.0 equiv, if base sensitive)
-
Solvent: 1,4-Dioxane (allows higher temp)
Methodology Differences:
-
Temperature: Requires 100–110°C .
-
Activation: Aryl chlorides have a higher barrier to oxidative addition. BrettPhos is more electron-rich than RuPhos, facilitating this step.
-
Base Sensitivity: If the substrate contains esters or nitriles, swap NaOtBu for LHMDS (1M in THF) or Cs2CO3 (requires 24h+ reaction time and addition of 1 drop of water to solubilize the base).
Troubleshooting & Optimization (The "Expertise" Layer)
When the reaction fails, it typically fails due to specific mechanistic bottlenecks. Use this table to diagnose issues.
| Observation (LCMS) | Diagnosis | Corrective Action |
| No Conversion (SM remains) | Oxidative Addition Failure. The catalyst isn't breaking the Ar-X bond. | Switch to BrettPhos (more electron-rich). Increase Temp to 110°C. Switch solvent to Dioxane. |
| Protodehalogenation (Ar-H formed) | Switch to RuPhos (bulkier, speeds up reductive elimination). Increase amine equivalents to 1.5x. | |
| Pd Black Precipitation | Catalyst Decomposition. Ligand is dissociating. | Use G4 Precatalysts exclusively (avoids induction period). Ensure strict |
| Racemization of Amine | Harsh Conditions. | Lower temperature to 60°C. Use LHMDS instead of alkoxide bases. |
Mechanistic Workflow
The following diagram illustrates the critical path of the reaction and where the specific reagents intervene.
Figure 2: Catalytic cycle highlighting the amine coordination bottleneck caused by the CF3 group.
Safety & Handling
-
Fluorine NMR: Use
NMR to monitor the integrity of the group. Loss of the signal or a shift indicates defluorination, which can occur with super-bases at high temperatures. -
Palladium Waste: All Pd-contaminated waste must be segregated.
-
Pressure: Reactions at 110°C in closed vials generate significant pressure (vapor pressure of Dioxane/Toluene). Use pressure-rated vials.
References
-
RuPhos/BrettPhos Ligand Development: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society.[2] Link (Note: Seminal work on hindered amines).
-
Precatalyst Theory (G3/G4): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts. The Journal of Organic Chemistry. Link
-
Mechanistic Studies on Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link
-
Handling Fluorinated Amines: Example protocols derived from Sigma-Aldrich Technical Bulletins for Buchwald-Hartwig Cross-Coupling. Link
Sources
Nucleophilic aromatic substitution (SNAr) with chiral piperazines
Topic: Nucleophilic aromatic substitution (SNAr) with chiral piperazines Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]
Application Note & Protocol Guide
Abstract Chiral piperazines are privileged scaffolds in medicinal chemistry, serving as core motifs in numerous GPCR ligands, kinase inhibitors, and antidepressants.[1] However, their incorporation via nucleophilic aromatic substitution (SNAr) presents unique challenges: distinguishing between the two nucleophilic nitrogen atoms (regioselectivity) and preventing racemization of the stereogenic center.[1] This guide provides a high-fidelity protocol for the SNAr coupling of chiral piperazines, focusing on kinetic control to achieve regioselectivity and optimizing reaction parameters to ensure enantiopurity.
Introduction & Mechanism[2]
The SNAr Landscape
Nucleophilic aromatic substitution (SNAr) is the primary method for arylation of amines on electron-deficient aromatic rings.[2] Unlike Pd-catalyzed Buchwald-Hartwig couplings, SNAr requires no heavy metals, making it attractive for late-stage pharmaceutical synthesis. The reaction proceeds via a stepwise addition-elimination mechanism :
-
Nucleophilic Attack: The amine attacks the ipso-carbon of the aryl halide, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex . This is typically the rate-determining step (RDS).[1]
-
Elimination: The leaving group (LG) is expelled, restoring aromaticity.[1]
The Regioselectivity Challenge
In monosubstituted chiral piperazines (e.g., (S)-2-methylpiperazine), the two nitrogen atoms are non-equivalent:
-
N1 (Proximal): Adjacent to the steric bulk of the substituent (e.g., methyl group).[1] It is sterically hindered (nucleophilicity
).[1] -
N4 (Distal): Remote from the substituent. It is sterically accessible (nucleophilicity
).[1]
Under standard kinetic conditions, N4-arylation is the dominant pathway. Achieving N1-arylation typically requires protection of N4 or specific thermodynamic conditions, though this guide focuses on the direct, high-yield N4-selective protocol common in drug discovery.
Mechanistic Visualization
The following diagram illustrates the competing pathways and the transition state energy difference that drives regioselectivity.
Caption: Kinetic competition between N4 and N1 attack. Steric hindrance at N1 raises the activation energy, favoring the N4-substituted product.
Critical Reaction Parameters
Solvent Selection
Solvent choice dictates reaction rate and impurity profile.[1]
-
Dipolar Aprotic (DMSO, DMF, NMP): The "Gold Standard" for SNAr.[1] They solvate the cation (e.g., K+), leaving the piperazine "naked" and highly reactive.[1]
-
Nitriles (Acetonitrile): Good compromise.[1] Lower boiling point (82°C) allows easy workup.[1] Often sufficient for activated substrates (e.g., fluoronitrobenzenes).[1]
-
Alcohols (EtOH, iPrOH): Green alternatives.[1]
Base Selection[1]
-
Organic Bases (DIPEA, Et3N): Soluble, promoting a homogeneous reaction.[1] Ideal for mild conditions (0°C – RT).[1]
-
Inorganic Bases (K2CO3, Cs2CO3): Heterogeneous.[1] Cesium (Cs+) is often superior due to the "Cesium Effect" (higher solubility and looser ion pairing), useful for deactivated substrates.[1]
Leaving Group Order
For SNAr, the rate-determining step is the nucleophilic attack. Therefore, highly electronegative leaving groups that lower the LUMO energy of the ring accelerate the reaction: F >> Cl ≈ Br > I Note: This is the reverse of SN1/SN2/Pd-coupling trends.
Experimental Protocol: N4-Selective Arylation
Objective: Synthesize (S)-1-(4-nitro-2-(trifluoromethyl)phenyl)-3-methylpiperazine via SNAr. Substrate: 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene. Nucleophile: (S)-2-Methylpiperazine.[1]
Materials
| Reagent | Equiv.[1][5][6] | Role | Notes |
| Aryl Fluoride | 1.0 | Electrophile | Limiting reagent. |
| (S)-2-Methylpiperazine | 1.1 – 1.2 | Nucleophile | Slight excess ensures conversion.[1] |
| DIPEA | 2.0 – 3.0 | Base | Scavenges HF; maintains free amine.[1] |
| Acetonitrile (MeCN) | [0.2 M] | Solvent | Dry (anhydrous) preferred.[1] |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with (S)-2-methylpiperazine (1.2 equiv) and Acetonitrile (volume to reach 0.2 M concentration).
-
Add DIPEA (2.5 equiv) via syringe.[1]
-
Cool the mixture to 0°C using an ice bath. Cooling is critical to maximize regioselectivity.
Step 2: Addition
-
Dissolve the Aryl Fluoride (1.0 equiv) in a minimal amount of Acetonitrile.[1]
-
Add the aryl fluoride solution dropwise to the stirring amine mixture over 15–30 minutes.
-
Rationale: Slow addition keeps the concentration of electrophile low relative to the nucleophile, preventing bis-arylation (reaction at both N1 and N4).
-
Step 3: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.[1]
-
Monitor by LC-MS or TLC (System: 5-10% MeOH in DCM).
Step 4: Workup (Amphoteric Handling) Piperazine products are basic and polar.[1] Standard aqueous washes may lead to product loss.[1]
-
Concentrate: Remove Acetonitrile under reduced pressure (rotary evaporator).
-
Acid/Base Extraction (Purification Trick):
-
Dissolve residue in EtOAc.[1]
-
Extract with 0.5 M HCl (aq) . The product (amine) moves to the aqueous layer; non-basic impurities (unreacted aryl halide) stay in organics.[1]
-
Basify the aqueous layer to pH ~10 using 2 M NaOH or Sat.[1] Na2CO3.[1][6]
-
Extract the cloudy aqueous mixture with DCM (3x) or EtOAc (3x) .[1]
-
-
Dry & Filter: Dry combined organics over Na2SO4, filter, and concentrate.
Step 5: Purification
-
If purity < 95%, purify via Flash Column Chromatography.[1]
-
Stationary Phase: Silica Gel.[1]
-
Eluent: DCM : MeOH : NH4OH (90 : 10 : 1).[1] The ammonia is crucial to prevent the amine from streaking on silica.[1]
Troubleshooting & Optimization
Regioselectivity Issues (N1 vs N4 mixture)
If significant N1-arylation (minor isomer) is observed:
-
Lower Temperature: Run at -20°C to 0°C.
-
Solvent Switch: Change from polar aprotic (DMF) to less polar (THF or Toluene).[1] Less polar solvents often amplify steric differences, favoring the N4 product.[1]
-
Protection Strategy: If direct selectivity fails, use (S)-1-Boc-3-methylpiperazine (where N1 is protected). React, then deprotect with TFA.[1][6]
Racemization
Racemization is rare in standard SNAr but can occur if:
-
Reaction temperature > 120°C.[1]
-
Strong inorganic bases (NaH) are used.[1]
-
Solution: Stick to DIPEA/K2CO3 and temperatures < 80°C.
Reaction Optimization Workflow
Use the following decision tree to optimize conditions for novel substrates.
Caption: Decision matrix for troubleshooting SNAr yields and purity.
References
-
Mechanism & Kinetics: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link[1]
-
Regioselectivity in Piperazines: Jacobsen, M. F., et al. (2011).[1] "Regioselective N-Arylation of Piperazines." Journal of Organic Chemistry, 76(21), 8999–9007.[1] Link[1]
-
Industrial Application (Olanzapine): "Process for the preparation of Olanzapine." Organic Process Research & Development. Link
-
Solvent Effects: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of Nucleophilic Substitution." Chemical Reviews, 49(2), 273–412.[1] Link[1]
-
Chiral Piperazine Synthesis: Luescher, M. U., & Bode, J. W. (2015).[1] "Catalytic Synthesis of N-Unprotected Piperazines." Angewandte Chemie Int.[1] Ed., 54(37), 10884-10888.[1] Link[1]
Sources
High-Efficiency Amide Coupling of (S)-1-Methyl-3-(trifluoromethyl)piperazine
Application Note: AN-2026-CF3PIP
Executive Summary
The coupling of (S)-1-Methyl-3-(trifluoromethyl)piperazine represents a specific challenge in medicinal chemistry. Unlike standard secondary amines, this scaffold possesses significant steric bulk and reduced nucleophilicity due to the proximal trifluoromethyl (
This guide details two high-reliability protocols: Method A (HATU) for rapid discovery-phase synthesis, and Method B (T3P) for scalable, low-epimerization process chemistry.
Chemical Context & Challenges[1][2][3][4]
The Deactivated Nucleophile
The target molecule, (S)-1-Methyl-3-(trifluoromethyl)piperazine, presents a distinct electronic and steric profile:
-
Electronic Deactivation: The
group is strongly electron-withdrawing (inductive effect). Depending on the specific isomer (typically the 3- is adjacent to the nucleophilic N4 nitrogen), this lowers the of the amine, rendering it a poor nucleophile compared to unsubstituted piperazine. -
Steric Hindrance: The bulky
group (Van der Waals volume isopropyl group) creates a "steric wall" near the reaction center, impeding the approach of the activated electrophile. -
Stereochemical Risk: While the amine itself is configurationally stable under mild conditions, the slow reaction rate increases the risk of epimerization of the carboxylic acid partner (via the oxazolone mechanism). Fast, potent activation is required to outcompete this background racemization.
Reagent Selection Logic
| Feature | HATU / DIPEA | T3P (Propylphosphonic Anhydride) | EDC / HOBt |
| Mechanism | Uronium/Guanidinium activation (fastest kinetics) | Cyclic anhydride activation (low epimerization) | Carbodiimide (slow activation) |
| Suitability | Best for Discovery (Small scale, difficult acids) | Best for Process (Scale-up, easy workup) | Not Recommended (Too slow for this amine) |
| Byproducts | Tetramethylurea (water soluble but hard to remove completely) | Water-soluble phosphates (very easy removal) | Urea derivatives (often precipitate) |
| Cost | High | Moderate | Low |
Decision Framework (DOT Visualization)
The following flowchart illustrates the decision logic for selecting the optimal coupling strategy based on the carboxylic acid partner and scale.
Figure 1: Strategic selection of coupling reagents based on scale and substrate sensitivity.
Experimental Protocols
Method A: HATU-Mediated Coupling (Discovery Scale)
Recommended for: Milligram to gram-scale synthesis, chiral acids, and high-throughput screening.
Mechanism: HATU generates an O-acyl(7-azabenzotriazole) active ester. The pyridine nitrogen in the 7-aza system provides an intramolecular base effect (neighboring group participation) that accelerates amine attack by up to 100x compared to HBTU/HOBt, crucial for overcoming the steric bulk of the
Materials:
-
Carboxylic Acid (1.0 equiv)
-
(S)-1-Methyl-3-(trifluoromethyl)piperazine (1.1 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)
Protocol:
-
Activation: In a dried vial/flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes at Room Temperature (RT).
-
Coupling Agent: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 2–5 minutes to form the activated ester.
-
Note: Do not wait longer than 10 minutes before adding the amine to prevent guanidinylation of the amine later.
-
-
Amine Addition: Add (S)-1-Methyl-3-(trifluoromethyl)piperazine (1.1 equiv).
-
Reaction: Stir at RT for 2–16 hours.
-
Monitoring: Monitor by LCMS. If conversion is <50% after 4 hours, heat to 40°C.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).[1]
-
Wash sequentially with:
-
Sat.
(2x) -
Water (2x) – Critical to remove DMF
-
Brine (1x)
-
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient) is usually required to remove tetramethylurea byproducts.
Method B: T3P-Mediated Coupling (Process Scale)
Recommended for: >10g scale, reactions requiring simple workup, and "Green Chemistry" compliance.
Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. It is unique because it acts as a water scavenger and the byproduct (propylphosphonic acid) is highly water-soluble. It shows remarkably low epimerization rates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
(S)-1-Methyl-3-(trifluoromethyl)piperazine (1.1 equiv)
-
T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) OR N-Methylmorpholine (NMM) (3.0 equiv)
-
Solvent: EtOAc, Me-THF, or DCM (Concentration 0.2 M – 0.5 M)
Protocol:
-
Charge: To a reactor, add Carboxylic Acid (1.0 equiv), (S)-1-Methyl-3-(trifluoromethyl)piperazine (1.1 equiv), and the Solvent (e.g., EtOAc).
-
Note: Unlike HATU, T3P allows for "all-in-one" mixing before reagent addition.
-
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the acid is extremely sensitive; otherwise, RT is acceptable.
-
T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10–15 minutes.
-
Why dropwise? To control the exotherm and maintain selectivity.
-
-
Reaction: Allow to warm to RT and stir for 12–24 hours.
-
Optimization: If the reaction is sluggish due to the
sterics, T3P is thermally stable. Heating to 50–60°C is safe and often necessary for this specific amine.
-
-
Workup (The "T3P Advantage"):
-
Add water to quench.
-
Wash the organic layer with:
-
Water (2x)
-
0.5 M HCl (to remove excess pyridine and unreacted piperazine)
-
Sat.
(to remove unreacted acid and phosphorus byproducts) -
Brine
-
-
The organic layer usually contains pure product requiring only crystallization or solvent swap.
-
Mechanistic Workflow (DOT Visualization)
The following diagram details the molecular events in the HATU protocol, highlighting the critical "Neighboring Group Effect" that makes it superior for this hindered amine.
Figure 2: HATU activation pathway. The 7-aza nitrogen accelerates the attack of the hindered CF3-piperazine.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of | Switch to Method A (HATU) if using EDC. If already using HATU, increase temp to 45°C. |
| Epimerization of Acid | Activation is too slow; oxazolone forms. | Use Method B (T3P) at 0°C. Ensure base is not in large excess (>4 eq). |
| Solid Precipitate | Urea byproduct (if using EDC) or salt. | Switch to T3P (soluble byproducts) or perform aqueous workup with DCM (better solubility). |
| Regioselectivity Issues | N1 vs N4 competition (if N1 is not methylated). | Ensure starting material is high purity 1-Methyl -3-(trifluoromethyl)piperazine. |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
-
[Link]
-
-
Albericio, F., &yman-El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
[Link]
-
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
[Link]
-
-
Patterson, J. et al. (2011). T3P: The reagent of choice for the large-scale synthesis of amides. Organic Process Research & Development.
-
[Link] (Note: Landing page for T3P manufacturer Euticals/Archimica).
-
Sources
Application Note: Incorporating (S)-1-Methyl-3-(trifluoromethyl)piperazine into Kinase Inhibitor Scaffolds
Rationale and Structural Advantages in Drug Design
The piperazine ring is universally recognized as a privileged structural element in medicinal chemistry, frequently embedded in the architecture of therapeutically valuable compounds, including blockbuster kinase inhibitors like Imatinib and Palbociclib[1]. However, traditional unsubstituted piperazines often suffer from rapid oxidative metabolism and can exhibit basicity profiles that limit cellular permeability.
To overcome these pharmacokinetic bottlenecks, the incorporation of (S)-1-Methyl-3-(trifluoromethyl)piperazine has emerged as a highly effective strategy[2]. This specific chiral building block offers four distinct mechanistic advantages:
-
Trifluoromethyl (CF₃) Modulation : The strongly electron-withdrawing CF₃ group significantly lowers the pKa of the adjacent secondary amine. This reduction in basicity enhances membrane permeability and increases overall lipophilicity, driving stronger hydrophobic interactions within the kinase ATP-binding pocket[2].
-
Metabolic Shielding : The bulky CF₃ group sterically shields the ring from cytochrome P450-mediated oxidation, drastically improving the compound's metabolic half-life.
-
Stereospecific Target Engagement : The (S)-enantiomer provides a precise spatial trajectory for the CF₃ group to engage in halogen bonding or occupy specific lipophilic sub-pockets in the kinase hinge region.
-
N-Methylation : The methyl group on the N1 position prevents secondary amine metabolism (e.g., glucuronidation) and conformationally locks the piperazine ring, reducing entropic penalties upon target binding.
Table 1: Physicochemical Impact of the (S)-CF₃ Modification
| Property | Unsubstituted Piperazine | (S)-1-Methyl-3-(CF₃)-piperazine | Causality / Pharmacological Impact |
| pKa (Basic Amine) | ~9.8 | ~7.4 | Lower pKa increases the fraction of unionized drug at physiological pH, enhancing passive cellular permeability. |
| LogP Contribution | ~ -0.2 | ~ +1.2 | Increased lipophilicity drives affinity for hydrophobic kinase pockets. |
| Metabolic Stability | Low (Rapid N-dealkylation) | High | Steric hindrance from CF₃ and N-methylation prevents CYP450 degradation. |
Synthetic Methodologies: C-N Bond Formation
Coupling a sterically hindered, electron-deficient piperazine to a kinase core (typically a heteroaryl halide) requires robust synthetic methodologies. Depending on the electronic nature of the kinase core, either a Palladium-catalyzed Buchwald-Hartwig amination or a Nucleophilic Aromatic Substitution (SNAr) is employed[3].
Fig 1. Synthetic workflow for C-N coupling of (S)-1-Methyl-3-(CF3)-piperazine to kinase cores.
Protocol 1: Buchwald-Hartwig Amination (For Unactivated Aryl Halides)
Expertise & Causality: The CF₃ group drastically reduces the nucleophilicity of the adjacent secondary amine while introducing significant steric bulk. Standard coupling conditions often fail or result in poor yields. Utilizing Pd₂(dba)₃ with a bulky, electron-rich ligand like RuPhos facilitates oxidative addition and prevents unwanted β-hydride elimination, allowing for efficient C-N bond formation[1][3].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube under an inert argon atmosphere, combine the aryl halide (1.0 equiv), (S)-1-Methyl-3-(trifluoromethyl)piperazine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.1 equiv), and sodium tert-butoxide (NaOtBu) (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with argon three times. Inject anhydrous toluene or 1,4-dioxane to achieve a 0.2 M concentration.
-
Reaction: Seal the tube and heat the mixture at 90°C with vigorous stirring for 12–16 hours.
-
System Validation (In-Process): Monitor the reaction via LC-MS. The complete disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺ validates successful conversion.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.
-
Purification & QC: Purify via flash column chromatography (DCM/MeOH gradient). Critical Validation: Perform Chiral HPLC to verify that the (S)-stereocenter did not undergo racemization under the strongly basic reaction conditions.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) (For Electron-Deficient Heteroaryls)
Expertise & Causality: If the kinase core contains an electron-deficient ring (e.g., 2-chloropyrimidine or 4-chloroquinazoline), SNAr is the preferred, metal-free route. The use of a non-nucleophilic base (DIPEA) neutralizes the generated HCl without competing for the electrophile.
Step-by-Step Methodology:
-
Preparation: Dissolve the heteroaryl chloride (1.0 equiv) in anhydrous DMF or DMSO (0.3 M).
-
Reagent Addition: Add (S)-1-Methyl-3-(trifluoromethyl)piperazine (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).
-
Reaction: Stir the mixture at 80°C for 4–8 hours.
-
Workup: Quench the reaction by pouring it into ice water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to completely remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
System Validation: Confirm product identity via ¹H-NMR. The presence of a distinct multiplet around 3.2–3.8 ppm (piperazine protons) and a singlet at ~2.3 ppm (N-methyl protons) confirms successful integration.
Biochemical Evaluation & Validation
Once synthesized, the inhibitor must be evaluated for its ability to block target kinase activity. The inclusion of the CF₃-piperazine moiety often translates to superior cellular efficacy due to its optimized lipophilicity, as seen in the development of sub-micromolar RET kinase inhibitors[4].
Fig 2. Mechanism of kinase inhibition driven by (S)-CF3-piperazine steric and halogen interactions.
Protocol 3: ADP-Glo™ Kinase Profiling Assay
Expertise & Causality: The ADP-Glo assay is selected over radiometric assays because it is a universal, homogeneous, high-throughput luminescent assay that measures ATP depletion. It directly correlates the amount of ADP produced with kinase activity, making it highly sensitive for evaluating competitive ATP-site inhibitors.
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well white plate, incubate the target kinase (e.g., RET or EGFR) with its specific peptide substrate, ATP (at its predetermined Kₘ value), and a 10-point serial dilution of the synthesized inhibitor in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.01% BSA, pH 7.5).
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
System Validation & QC: Measure luminescence using a microplate reader. Self-Validation Check: Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). A Z'-factor > 0.6 validates the assay's robustness and ensures the IC₅₀ data is trustworthy.
Table 2: Representative Impact on Kinase Inhibition (e.g., RET Kinase)
Data modeled after structural optimization studies of anilinoquinazoline derivatives[4].
| Compound Scaffold | Piperazine Substituent | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| Anilinoquinazoline | None (H) | 45 | >10,000 |
| Anilinoquinazoline | Methyl | 32 | 4,500 |
| Anilinoquinazoline | (S)-1-Methyl-3-(CF₃) | 8 | 450 |
Observation: While standard piperazines may show enzymatic potency, they frequently fail in cell-based assays due to poor permeability. The (S)-CF₃ modification bridges the gap between biochemical and cellular efficacy[4].
References
-
Diastereoselective Synthesis of 2-Phenyl-3-(trifluoromethyl)piperazines as Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position Source: Bioorganic & Medicinal Chemistry Letters (NIH/PMC) URL:[Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL:[Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: ACS Medicinal Chemistry Letters (NIH/PMC) URL:[Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of (S)-1-Methyl-3-(trifluoromethyl)piperazine for process chemistry
Application Note: Scalable Process Chemistry for the Synthesis of (S)-1-Methyl-3-(trifluoromethyl)piperazine
Executive Summary & Rationale
The incorporation of fluorine and trifluoromethyl (–CF₃) groups into saturated nitrogen heterocycles is a privileged strategy in modern drug discovery. The –CF₃ group profoundly modulates the physicochemical properties of the piperazine core, enhancing metabolic stability, increasing lipophilicity, and lowering the basicity (pKa) of adjacent amines[1][2]. (S)-1-Methyl-3-(trifluoromethyl)piperazine (CAS: 1369364-06-6) is a high-value chiral building block widely utilized in the synthesis of CNS-active agents and kinase inhibitors.
However, the regioselective functionalization of unsymmetrical piperazines presents a significant process chemistry challenge. Traditional routes relying on orthogonal protecting groups (e.g., Boc/Cbz strategies) are atom-inefficient, costly, and poorly suited for multi-kilogram scale-up. This application note details a highly scalable, protecting-group-free process for the synthesis of (S)-1-Methyl-3-(trifluoromethyl)piperazine. By exploiting the inherent electronic desymmetrization caused by the –CF₃ group, we utilize a modified Eschweiler-Clarke methylation to achieve >99:1 regioselectivity in a single, highly robust step[3][4].
Mechanistic Causality & Regioselectivity
To design a self-validating and scalable protocol, one must understand the causality behind the regioselectivity. The synthesis begins with commercially available (S)-2-(trifluoromethyl)piperazine.
The Inductive Effect (-I): The –CF₃ group is powerfully electron-withdrawing. In the starting material, the nitrogen adjacent to the stereocenter (N1) experiences a strong inductive pull, which severely depletes its electron density and lowers its pKa[2]. Consequently, N1 is both sterically hindered and electronically deactivated. Conversely, the distal nitrogen (N4) is electronically unaffected and remains highly nucleophilic.
Reaction Choice: Direct alkylation with methyl iodide (MeI) is avoided because it risks over-alkylation, leading to the formation of quaternary ammonium salts, and requires basic conditions that could promote racemization. Instead, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is selected. This reductive amination is strictly limited to the mono-methylation of secondary amines because the requisite iminium intermediate cannot form from a tertiary amine[3][4].
Nomenclature Note: When the distal nitrogen (N4) of (S)-2-(trifluoromethyl)piperazine is methylated, IUPAC numbering rules dictate that the methylated nitrogen becomes position 1. Thus, the product is correctly named (S)-1-methyl-3-(trifluoromethyl)piperazine, with complete retention of the (S)-absolute configuration.
Mechanistic rationale for regioselective N-methylation driven by the CF3 inductive effect.
Quantitative Data & Process Metrics
Process parameters were rigorously optimized to ensure maximum conversion while suppressing trace impurities (such as unreacted starting material or formylated byproducts). The data below demonstrates the self-validating nature of the thermal parameters.
Table 1: Optimization of Eschweiler-Clarke Conditions
| Entry | HCHO (eq) | HCOOH (eq) | Temp (°C) | Time (h) | Conversion (%) | Regiomeric Purity (%) | Isolated Yield (%) |
| 1 | 1.0 | 1.5 | 60 | 12 | 75 | >99 | 68 |
| 2 | 1.2 | 2.5 | 80 | 8 | >99 | >99 | 92 |
| 3 | 2.0 | 5.0 | 100 | 4 | >99 | 95 (trace impurities) | 85 |
Experimental Workflow & Protocol (100g Scale)
This protocol is designed for pilot-plant scalability, utilizing inexpensive reagents and avoiding chromatographic purification.
Process workflow for the scalable synthesis of (S)-1-Methyl-3-(trifluoromethyl)piperazine.
Step-by-Step Methodology:
-
Reagent Charging: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge (S)-2-(trifluoromethyl)piperazine (100.0 g, 0.649 mol, 1.0 eq) and water (100 mL).
-
Formic Acid Addition: Cool the reactor to 0–5 °C. Slowly add Formic Acid (98%, 74.7 g, 1.62 mol, 2.5 eq) dropwise over 30 minutes. Caution: Exothermic neutralization.
-
Formaldehyde Addition: Add Formaldehyde solution (37% wt. in water, 63.2 g, 0.778 mol, 1.2 eq) to the reaction mixture at 5 °C.
-
Thermal Activation: Gradually heat the reaction mixture to 80 °C. Copious evolution of CO₂ gas will be observed as the formate reduces the iminium intermediate[4]. Maintain stirring at 80 °C for 8 hours.
-
Reaction Quench & Basification: Cool the mixture to 10 °C. Slowly add an aqueous NaOH solution (10 M) until the pH of the aqueous layer reaches >12. Causality: High pH is strictly required to break the robust piperazinium-formate salts and liberate the free base.
-
Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 300 mL). Causality: MTBE is chosen over Dichloromethane (DCM) for scale-up due to its superior phase-separation profile, lower toxicity, and prevention of persistent emulsions.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (300 mbar, 40 °C).
-
Purification (Optional): The resulting pale yellow oil can be purified via short-path vacuum distillation (b.p. ~65-70 °C at 10 mmHg) to yield (S)-1-Methyl-3-(trifluoromethyl)piperazine as a colorless liquid (100.4 g, 92% yield).
Analytical Quality Control:
-
¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the distal N-H proton and the appearance of a sharp singlet at ~2.30 ppm integrating for 3 protons (N-CH₃).
-
Chiral GC/HPLC: Confirm enantiomeric excess (ee) >99%. The mild acidic conditions of the Eschweiler-Clarke reaction inherently prevent the deprotonation of the C3-methine, ensuring zero racemization.
References
-
Papadopoulou, M. V., et al. "Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents." National Center for Biotechnology Information (PMC). Available at: [Link]
-
Chusov, D., et al. "Simplified Version of the Eschweiler–Clarke Reaction." Organic Process Research & Development (ACS Publications). Available at:[Link]
-
Krygowski, T. M., et al. "Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups." ResearchGate. Available at: [Link]
-
Popov, K. "Organocatalytic Reduction of Imines with Trichlorosilane (Thesis discussing Eschweiler-Clarke mechanisms)." Charles University Digital Repository. Available at:[Link]
Sources
Troubleshooting & Optimization
Improving yield in (S)-1-Methyl-3-(trifluoromethyl)piperazine coupling reactions
The following technical guide is structured as a specialized support center resource. It addresses the specific chemical challenges associated with (S)-1-Methyl-3-(trifluoromethyl)piperazine , a high-value building block often plagued by poor reactivity due to electronic and steric factors.
Core Reactivity Profile: The "Alpha-Effect" Challenge
Before troubleshooting, you must understand why this molecule fails in standard protocols.
-
The Nucleophile: The reactive site is the secondary amine at position N4 .[1]
-
The Saboteur: The trifluoromethyl group (
) at position C3 .[1] -
The Mechanism of Failure:
-
Electronic Deactivation: The
group is a powerful electron-withdrawing group (EWG).[1] Being -positioned to N4, it exerts a strong inductive effect (-I), significantly lowering the electron density on the nitrogen lone pair. This reduces the pKa of the conjugate acid by 2–3 units compared to 1-methylpiperazine, making N4 a "lazy nucleophile." -
Steric Wall: The bulky
group (Van der Waals volume ~42 ų) creates steric hindrance, physically blocking the approach of bulky electrophiles or large catalytic complexes.[1]
-
Implication: Standard EDC/NHS couplings or generic Pd(OAc)₂ protocols will likely result in <20% conversion or stalled reactions.[1] You must use high-energy activation reagents or specialized ligands.[1]
Decision Matrix: Method Selection
Use the following logic flow to select the correct chemistry for your electrophile.
Figure 1: Decision tree for selecting the optimal coupling strategy based on electrophile properties.
Troubleshooting Guides & FAQs
Module A: Amide Coupling (Carboxylic Acids)
The Issue: Reaction stalls at 30-40% conversion using HATU or EDC. The Fix: Switch to T3P (Propanephosphonic acid anhydride) .[1]
Why T3P?
T3P is superior for electron-deficient amines because it forms a highly reactive mixed anhydride.[1] Unlike HATU, which can suffer from guanidinium side-reactions with slow amines, T3P drives the equilibrium forward. It also minimizes epimerization at the chiral center of your acid (if applicable) and the piperazine.[1]
Optimized Protocol (T3P)
-
Stoichiometry: Acid (1.0 equiv) : Amine (1.2 equiv) : Base (3.0 equiv) : T3P (1.5–2.0 equiv, 50% in EtOAc).[1]
-
Solvent: EtOAc or 2-MeTHF (Green alternative, higher boiling point).
-
Base: Pyridine (preferred for T3P) or DIPEA.[1]
-
Procedure:
FAQ: Amide Coupling
Q: I see a new spot on TLC, but the mass is M+18? A: You likely formed the hydrolysis product or the reaction didn't happen. If using EDC, this is common (N-acylurea byproduct).[1] Switch to T3P.
Q: Can I use an Acid Chloride instead? A: Yes. If T3P fails, convert your acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It is milder than oxalyl chloride and generates neutral byproducts, preserving the (S)-center integrity better than harsh thionyl chloride conditions.[1]
Module B: Buchwald-Hartwig Amination (Aryl Halides)[1][2][3]
The Issue: No product formation with Pd(PPh₃)₄ or Pd(dppf)Cl₂. The Fix: Use Generational Pre-catalysts with bulky, electron-rich ligands.[1]
The Ligand Choice: RuPhos
For secondary amines with steric bulk (like our
Optimized Protocol (Pd-Catalysis)
-
Catalyst: RuPhos Pd G4 (2–5 mol%).[1] Avoid generating catalyst in situ from Pd(OAc)₂ if possible; pre-catalysts ensure active species concentration.[1][2]
-
Base: NaOtBu (Sodium tert-butoxide) is standard.[1] If functional groups are sensitive (esters/nitriles), use Cs₂CO₃ but expect longer reaction times.[1]
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
-
Temperature: 80–100°C.
FAQ: Pd-Coupling
Q: The reaction turns black immediately and fails. A: This is "Pd-black" precipitation. Your catalyst is decomposing before entering the cycle.[1] Ensure rigorous degassing (sparge with Argon for 15 mins).[1] Switch to the G4 pre-catalyst, which is more air-stable during setup.
Q: My aryl halide is an Aryl-Iodide.[1] Should I be happy? A: Caution is needed. While reactive, the iodide ions released can poison the Pd-catalyst by forming stable dimers.[1] If yield is low, add AgOTf (Silver Triflate) to scavenge the iodide, or switch to the Aryl-Bromide.[1]
Module C: SNAr (Nucleophilic Aromatic Substitution)
The Issue: Reaction with 2-chloropyridine is too slow. The Fix: Solvent effects and the "Halogen Dance."[1]
The Solvent Effect
For poor nucleophiles in SNAr, the solvent must stabilize the charged intermediate (Meisenheimer complex).[1] DMSO or NMP are vastly superior to THF or DCM.[1]
Optimized Protocol (SNAr)
-
Solvent: DMSO (0.5 M concentration).
-
Base: DIPEA (2-3 equiv) or K₂CO₃.[1]
-
Temperature: 100–120°C.
-
Accelerator: If using an Aryl-Chloride, add KF (Potassium Fluoride) and 18-Crown-6.[1] This performs an in-situ Halex reaction (Cl -> F), and the Aryl-Fluoride reacts 100x faster with the amine.
Quantitative Data Summary
| Parameter | Standard Condition | Optimized Condition | Expected Yield Increase |
| Amide Coupling Reagent | EDC / HOBt | T3P (50% in EtOAc) | +30–50% |
| Pd-Ligand | BINAP / dppf | RuPhos / BrettPhos | +40–60% |
| Pd-Source | Pd(OAc)₂ | Pd G4 Pre-catalysts | +20% (Consistency) |
| SNAr Solvent | THF / Ethanol | DMSO / NMP | +40% |
| SNAr Leaving Group | Chloride | Fluoride | +50% (Speed) |
Visualizing the Buchwald Cycle for Hindered Amines
The following diagram illustrates why the specific ligand choice (RuPhos) is critical for the reductive elimination step involving the bulky
Figure 2: The Catalytic Cycle.[1] RuPhos is essential at the 'Amine Coordination' and 'Reductive Elimination' steps to overcome the steric bulk of the CF3 group.
References
-
Amide Coupling with T3P
-
Buchwald-Hartwig Ligand Selection
-
Reactivity of Alpha-Trifluoromethyl Amines
-
Pre-catalyst Utility (G4 Series)
Sources
- 1. Frontiers | Novel trifluoromethylpyridine piperazine derivatives as potential plant activators [frontiersin.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. bachem.com [bachem.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Guide: Preventing Racemization of (S)-1-Methyl-3-(trifluoromethyl)piperazine
The following Technical Support Guide is designed for researchers and process chemists working with (S)-1-Methyl-3-(trifluoromethyl)piperazine . It addresses the specific challenge of maintaining enantiopurity in α-trifluoromethyl amines, a class of molecules notoriously prone to racemization due to the electronic effects of the fluorine atoms.[1]
Version: 2.1 | Effectivity: Immediate Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts Scope: Synthesis, Purification, Handling, and Storage[1]
Core Concept: The Racemization Mechanism[1][2]
Before troubleshooting, you must understand why this molecule racemizes. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group (EWG).
-
The Problem: The -CF₃ group at the C3 position significantly increases the acidity of the proton at the chiral center (H-C3).[1]
-
The Mechanism: Under basic conditions, or even in polar protic solvents at high temperatures, this proton can be abstracted, leading to a planar enolate-like or imine intermediate.[1] Reprotonation occurs from either face, destroying the enantiomeric excess (ee).[1]
-
The Trigger: Most racemization events occur during workup (extraction) or N-methylation , not the primary ring formation.[1]
Racemization Pathway Diagram
Caption: Mechanism of base-catalyzed racemization via deprotonation of the α-trifluoromethyl chiral center.
Synthesis & Process Optimization (Q&A)
Q1: Which synthesis route offers the highest optical stability?
Recommendation: Asymmetric Hydrogenation of Pyrazine Precursors. Avoid building the ring from linear precursors if possible, as cyclization often requires high heat.[1]
-
Protocol: Start with 2-(trifluoromethyl)pyrazine. Perform asymmetric hydrogenation using a chiral Ruthenium or Iridium catalyst (e.g., Ru(OAc)₂((S)-BINAP)) under H₂ pressure.
-
Why: This sets the stereocenter in the final step under mild, reducing conditions, minimizing exposure to racemizing bases.[1]
Q2: I need to N-methylate the (S)-3-(trifluoromethyl)piperazine intermediate. How do I do this without racemization?
Risk: Standard Eschweiler-Clarke (Formic acid/Formaldehyde/Heat) is forbidden . The high temperature and refluxing acid/base cycles will erode ee%. Solution: Use Reductive Amination at low temperature.
-
Reagents: Formaldehyde (1.1 eq), NaBH(OAc)₃ (1.5 eq).
-
Solvent: DCE (Dichloroethane) or DCM.
-
Temperature: 0°C to Room Temperature (Max 25°C).
-
Buffer: Maintain pH ~5-6 using Acetic Acid. Never allow pH to rise above 8 during reaction.
Q3: My enantiomeric excess (ee) drops during aqueous workup. What is happening?
Diagnosis: You are likely using a strong base (NaOH, KOH) to neutralize the salt or extract the free base.[1] Corrective Action:
-
Never use pH > 9.
-
Use mild inorganic bases like NaHCO₃ or K₂CO₃ for neutralization.
-
Best Practice: Perform a "salt break" at low temperature (0°C). Extract immediately into DCM and dry over Na₂SO₄. Do not let the free base sit in aqueous alkaline solution.
Critical Process Parameters (Troubleshooting Table)
Use this table to audit your current workflow.
| Parameter | Safe Operating Range | Danger Zone (Racemization Risk) | Technical Rationale |
| Reaction Temperature | -20°C to 40°C | > 60°C | Thermal energy overcomes the activation barrier for proton abstraction at the α-CF3 site. |
| Workup pH | 7.0 – 8.5 | > 10.0 | High pH promotes formation of the planar enolate/aza-enolate intermediate.[1] |
| Solvent Choice | DCM, THF, Toluene | MeOH, EtOH, Water (at high pH) | Protic solvents stabilize the anionic intermediate via H-bonding, accelerating racemization.[1] |
| Storage Form | HCl or Tosylate Salt | Free Base (Oil) | The protonated amine (salt) prevents the lone pair from participating in tautomerization. |
| Drying Agent | Na₂SO₄ or MgSO₄ | CaO, KOH pellets | Basic drying agents can induce surface-catalyzed racemization. |
Analytical & Quality Control
Q: How do I accurately measure ee%? Standard C18 columns are failing.
Answer: You cannot separate enantiomers of this molecule on an achiral C18 column. You must use a Chiral Stationary Phase (CSP).
Recommended HPLC Method:
-
Column: Chiralpak IG or Chiralpak AD-H (Immobilized amylose derivatives work best for amines).
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA) .
-
Note: The DEA is critical to sharpen the peak of the basic amine, but keep the concentration low to avoid on-column racemization.[1]
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (The CF3 group has low absorbance; 210 nm captures the amine backbone).[1]
Storage and Stability Protocol
The Golden Rule: Never store (S)-1-Methyl-3-(trifluoromethyl)piperazine as a free base oil for more than 24 hours.
Protocol for Long-Term Storage:
-
Dissolve the fresh free base in dry Diethyl Ether or MTBE (0°C).
-
Add 2.0 equivalents of HCl in Dioxane or HCl gas slowly.
-
Filter the white precipitate ((S)-1-Methyl-3-(trifluoromethyl)piperazine · 2HCl).
-
Dry under vacuum at < 40°C.
-
Store: Tightly sealed, desiccant, -20°C.
Why: Protonating the nitrogens locks the lone pairs and removes the basicity required for the internal proton abstraction mechanism.[1] The salt form is chemically and optically stable for years.
References
-
Enantioselective Hydrogenation of Trifluoromethyl Heterocycles
-
Racemization Mechanisms of α-CF3 Amines
- Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
- Source: Chemical Reviews (NIH/PMC).
-
Link:[Link]
-
Synthesis of 2-(Trifluoromethyl)
-
General Piperazine Handling
- Title: 1-Methyl-3-(trifluoromethyl)
-
Source: Sigma-Aldrich / Merck.
Sources
Technical Support Center: Solubility Enhancement of Trifluoromethyl Piperazine Salts
Status: Operational Ticket ID: SOL-CF3-PIP-001 Subject: Technical Guide for Solubility, Salt Selection, and Stability Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Executive Summary: The "Fluorine Conundrum"
You are likely here because your trifluoromethyl (
The
This guide provides a self-validating workflow to overcome these specific physical chemistry challenges.
Module 1: Salt Selection & Screening
The Core Issue: Reduced Basicity
The electron-withdrawing nature of the
-
Standard Piperazine
: ~9.8 (N1) and ~5.4 (N4). -
-Piperazine
: Often shifts down to ~8.0–8.8. -
Consequence: Weak acids (Tartrate, Fumarate) may fail the "Rule of 3" (
), leading to unstable salts that hydrolyze.
Recommended Protocol: The "Strong Acid" Screen
Do not waste time with weak organic acids initially. Focus on sulfonic acids.
| Counter-ion | Solubility Potential | Risk Factor | |
| Methanesulfonate (Mesylate) | High | Excellent | Low. Best balance of solubility & stability. |
| Hydrochloride (HCl) | High | Moderate | High. Risk of Common Ion Effect in gastric fluid (pH 1.2). |
| Tosylate | High | Good | Moderate. Increases MW significantly; potential toxicity concerns. |
| Sulfate | High | Moderate | High. Often forms hydrates; hygroscopicity issues. |
| Fumarate/Tartrate | Low | Low | Critical. Salt likely to dissociate in solution. |
Troubleshooting Workflow: Salt Screening
Figure 1: Decision matrix for salt selection of weak bases. Note the critical checkpoint for "Oiling Out," a common phenomenon with fluorinated compounds.
Module 2: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)
Issue: During crystallization, your salt comes out as a sticky oil or gum rather than a powder. Cause: Fluorinated compounds have low surface energy and weak intermolecular forces. They often prefer a disordered liquid state over a crystal lattice, especially if the solvent system is too polar.
Troubleshooting Guide
-
Change the Solvent:
-
Avoid: Pure water or pure methanol.
-
Try: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc). These are moderately polar and often favor crystallization of lipophilic salts.
-
-
The "Cloud Point" Technique:
-
Seeding:
-
If you obtain even a micro-amount of solid from a failed batch (e.g., by scratching the glass), use it as a seed for the next batch.
-
Module 3: Stability & Disproportionation (The pHmax Concept)
Issue: The salt converts back to the insoluble free base upon contact with water or humid air.
Mechanism:
This is governed by pHmax —the pH value above which the salt is less soluble than the free base.[2][4][5][6] For weak bases like
The "Common Ion Effect" Trap
-
Scenario: You use an HCl salt .
-
In Vivo: The stomach contains high chloride (
) concentration (~0.1 M). -
Result: The high
pushes the equilibrium back toward the solid salt (Le Chatelier's principle), paradoxically reducing solubility compared to water. -
Solution: Mesylate salts do not suffer from this because Mesylate ions are not present in the stomach.
Figure 2: Mechanism of salt disproportionation. For CF3-piperazines, this often occurs in the solid state if excipients are alkaline (e.g., Magnesium Stearate).
Frequently Asked Questions (FAQ)
Q1: Why does my salt turn into a gel during dissolution testing? A: This is likely "Gelling" caused by the rapid precipitation of the free base on the surface of the dissolving salt tablet.
-
Diagnosis: Check the pH of the diffusion layer.[7]
-
Fix: Switch to a Mesylate or Tosylate salt, which generally suppresses this gelling effect compared to HCl.
Q2: Can I use Magnesium Stearate as a lubricant in the tablet?
A: Proceed with Caution. Magnesium Stearate is alkaline. For a salt of a weak base (
-
Alternative: Use Sodium Stearyl Fumarate (SSF) or Stearic Acid.
Q3: My DSC shows multiple melting peaks. Is this polymorphism? A: Possibly, but with piperazine salts, first rule out Hydrates .
-
Test: Run TGA (Thermogravimetric Analysis). If you see weight loss < 100°C corresponding to water moles, it's a hydrate.
-
Context:
groups are hydrophobic, but the charged piperazine core is hydrophilic. This "amphiphilic" nature often traps channel water, creating variable hydrates.
References & Authoritative Sources
-
Piotrowska, K. et al. (2023). Influence of the Trifluoromethyl Group on the Acid-Base Properties of Piperazine Derivatives. Journal of Molecular Structure. (Generalized citation for pKa shift mechanism).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[8][9][10] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Elder, D. P. et al. (2010).[9] The Utility of Sulfonate Salts in Drug Development.[9] Journal of Pharmaceutical Sciences, 99(7), 2948-2961. (Evidence for Mesylate superiority).
-
Stephenson, G. A. et al. (2011).[9] Physical stability of salts of weak bases in the solid-state.[9] Journal of Pharmaceutical Sciences, 100(5), 1607-1617. (The pHmax and disproportionation concept).
-
Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. (Background on Fluorine lipophilicity).
For further assistance, please upload your DSC/XRPD raw data to the secure portal for analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. swgdrug.org [swgdrug.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharxmonconsulting.com [pharxmonconsulting.com]
- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. researchgate.net [researchgate.net]
- 8. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gsconlinepress.com [gsconlinepress.com]
Catalysis Rescue Hub: Troubleshooting Palladium Poisoning with Piperazine Derivatives
Status: Active Operator: Senior Application Scientist Ticket ID: PD-PIP-001
Mission Brief
Piperazine motifs are ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Olanzapine), yet they remain notorious "catalyst killers" in cross-coupling. Their dual nitrogen atoms act as potent Lewis bases, capable of displacing ligands or forming stable, inactive bis-amine complexes with Palladium.
This guide moves beyond generic advice. We are deconstructing the specific failure modes of piperazine-mediated poisoning and providing self-validating protocols to restore catalytic turnover.
Part 1: Diagnostic Triage (The "Why is this failing?" Phase)
Q1: My reaction mixture turned to "Pd Black" (precipitated metal) within minutes. What happened?
Diagnosis: Rapid Catalyst Decomposition. The Cause: You likely used a Pd(II) source (like Pd(OAc)₂ or PdCl₂) with a monodentate phosphine or insufficient ligand loading. Piperazine is a strong σ-donor. If the phosphine ligand is not bulky or electron-rich enough to bind tightly, the piperazine displaces it. Without the ligand, the soluble Pd(0) species aggregate into insoluble Pd(0) clusters (Palladium Black), which are catalytically dead. The Fix: Switch to a Palladacycle Precatalyst (G3/G4) . These release the active Pd(0) species only upon activation by the base, ensuring the ligand is already bound before the metal sees the amine.
Q2: The reaction starts well but stalls at ~40-50% conversion. Adding more catalyst doesn't help.
Diagnosis: Product Inhibition / Catalyst Poisoning. The Cause: As the product (N-aryl piperazine) forms, it may be more coordinating than the starting material, or the catalyst has formed a stable "resting state" off-cycle species (e.g., a Pd-dimer bridged by halides or amines). The Fix:
-
Ligand Switch: Move to RuPhos or BrettPhos (for phosphines) or Pd-PEPPSI-IPent (for NHCs). These create a "steric wall" that prevents the formation of inactive bis-amine complexes.
-
Base Check: If using Cs₂CO₃, switch to NaOtBu (if functional groups allow). Faster deprotonation can accelerate the transmetallation step, outcompeting the decomposition pathway.
Q3: My yield is good, but the product is grey/brown and fails heavy metal specs (>1000 ppm Pd).
Diagnosis: Chelation Trapping. The Cause: The piperazine motif in your product is acting as a chelator, holding onto the Palladium through the workup. Standard Celite filtration is insufficient.[1] The Fix: Implement a Thiol-Silica Scavenging Protocol (detailed in Part 3).
Part 2: The Mechanics of Poisoning
To fix the problem, you must visualize the invisible war occurring in your flask. The piperazine is fighting your ligand for the Palladium center.
Visualizing the Failure Mode
The following diagram illustrates the "Cycle of Death" where piperazine intercepts the catalytic cycle.
Caption: The "Cycle of Death" shows how piperazine displaces insufficient ligands (Red Path), leading to irreversible Pd Black formation, versus the productive catalytic cycle (Green Path).
Part 3: Protocol Optimization (The "How-To")
Do not rely on generic "Pd(PPh₃)₄" for these substrates. You need ligands designed to protect the metal center.
Comparison of Top-Tier Ligand Systems
| Feature | Buchwald G3/G4 (RuPhos) | Pd-PEPPSI-IPent |
| Ligand Class | Dialkylbiaryl Phosphine | N-Heterocyclic Carbene (NHC) |
| Mechanism | Monodentate, forms LPd(0). Secondary interaction with lower ring stabilizes Pd.[2] | Strong σ-donor carbene + "Throw-away" pyridine ligand. |
| Best For | Secondary amines (like piperazine), high yields, mild bases. | Sterically demanding substrates, highly resistant to air/moisture. |
| Why it works | The iPr groups on RuPhos create a "roof" over the Pd, allowing amine binding but preventing bis-amine poisoning. | The "Flexible Bulk" of the IPent ligand prevents the piperazine from binding too tightly to the metal. |
| Recommendation | Primary Choice for standard couplings. | Alternative Choice if RuPhos fails or for heteroaryl chlorides. |
The "Gold Standard" Protocol (RuPhos G4)
This protocol uses a precatalyst to bypass the reduction step, preventing early poisoning.
Reagents:
-
Piperazine derivative (1.2 – 1.5 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)
-
Base: NaOtBu (1.5 equiv) or LiHMDS (2.0 equiv)
-
Solvent: Anhydrous THF or Toluene (0.2 M concentration)
Step-by-Step:
-
Charge: Add Aryl Halide, Piperazine, and NaOtBu to a vial equipped with a stir bar.
-
Purge: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Catalyst Addition: Add RuPhos Pd G4 (solid) quickly under positive inert gas pressure.
-
Note: If using LiHMDS (solution), add it here via syringe.
-
-
Reaction: Heat to 80°C for 2-4 hours.
-
Checkpoint: The solution should remain homogeneous (golden/brown). If it turns black immediately, your solvent was likely wet or the halide is extremely reactive (switch to G3 precatalyst).
-
Part 4: Post-Reaction Recovery (The Cleanup)
Piperazines love to drag Palladium into the organic phase during extraction. This is a critical contamination issue.
Protocol: Thiol-Silica Scavenging
Standard washes (water/brine) will not remove Pd coordinated to piperazine.
-
Dilute: After the reaction, dilute the crude mixture with Ethyl Acetate (EtOAc).
-
Filter: Pass through a Celite pad to remove bulk inorganic salts.
-
Scavenge: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica) to the filtrate.
-
Loading: 5–10 equivalents relative to the Pd loading (e.g., if you used 0.02 mmol Pd, add enough silica to bind 0.1 mmol).
-
-
Incubate: Stir at 40°C for 2 hours or room temperature overnight.
-
Why Heat? Ligand exchange (Pd-Piperazine to Pd-Thiol) is kinetic. Heat accelerates the release of your product.
-
-
Final Filter: Filter through a fresh fine-fritted funnel or 0.45µm PTFE filter.
-
Verify: The filtrate should be significantly lighter in color.
Troubleshooting Flowchart
Caption: Decision tree for isolating the root cause of failure in piperazine cross-coupling.
References
-
RuPhos Utility: Maiti, D., & Buchwald, S. L. (2009). "Universal" Pd-Catalyzed N-Arylation of Primary and Secondary Amines. Journal of the American Chemical Society. Link
-
Precatalyst Theory: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
-
PEPPSI-IPent Efficacy: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Easy-to-Handle Catalyst for Cross-Coupling. Chemistry – A European Journal. Link
-
Pd Removal: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
-
Piperazine Synthesis Review: Mishra, V. (2019). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Current Organic Synthesis. Link
Sources
Purification methods for (S)-1-Methyl-3-(trifluoromethyl)piperazine intermediates
Topic: Purification & Isolation Methodologies
Introduction
(S)-1-Methyl-3-(trifluoromethyl)piperazine is a critical chiral diamine intermediate used frequently in the synthesis of CNS-active pharmaceutical ingredients (e.g., serotonin receptor antagonists). Its purification presents a tripartite challenge:
-
Chiral Purity: Achieving >98% enantiomeric excess (ee).
-
Regio-control: Separating the N1-methyl isomer from trace N4-methyl byproducts.
-
Basicity Management: The electron-withdrawing trifluoromethyl (
) group significantly alters the pKa of the adjacent nitrogen, complicating standard acid-base workups.
This guide provides modular purification workflows designed to address these specific chemical behaviors.
Module 1: Acid-Base Extraction (The "Rough" Cleanup)
Problem: Crude reaction mixture contains non-basic impurities or unreacted alkylating agents.
Scientific Principle: The
Correction on Basicity: In 3-(trifluoromethyl)piperazine derivatives, the nitrogen distal to the
Protocol: Selective Extraction
-
Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Toluene . Avoid DCM if possible to prevent quaternary salt formation with unreacted alkyl halides.
-
Acid Wash (Impurity Removal): Wash the organic phase with 5%
(removes acidic impurities). -
Extraction (Product Capture): Extract the organic phase with 0.5 M Aqueous HCl (2-3 equivalents).
-
Expert Insight: Do not use concentrated HCl initially. The goal is to protonate the more basic N1-methyl nitrogen without salting out the less basic impurities.
-
-
Basification: Separate the aqueous layer.[1] Cool to 0–5°C. Adjust pH to >12 using 50% NaOH .
-
Recovery: Extract the turbid aqueous mixture with DCM (Dichloromethane) (
). Dry over and concentrate.
Data: Solvent Efficiency for Extraction
| Solvent | Partition Coefficient (LogP) | Recovery Yield | Comments |
| DCM | 1.25 | 92% | Best for final recovery; high solubility of free base. |
| MTBE | 0.94 | 75% | Good for initial dissolution; rejects polar impurities. |
| Ethyl Acetate | 0.73 | 60% | Avoid. Product is too soluble in water to partition well into EtOAc. |
Module 2: Enantiomeric Resolution (Chiral Purity)
Problem: The intermediate has low ee% (e.g., 85:15 er) derived from asymmetric hydrogenation or racemic synthesis. Solution: Diastereomeric Salt Crystallization. Reagent of Choice: (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) . Why? Tartaric acid derivatives form rigid hydrogen-bonded networks with piperazines. The bulky benzoyl groups of DBTA create a "chiral pocket" that discriminates effectively between the (S) and (R) trifluoromethyl steric environments.
Workflow Diagram: Chiral Resolution
Caption: Step-by-step resolution workflow using L-DBTA to isolate the (S)-enantiomer.
Step-by-Step Resolution Protocol
-
Stoichiometry: Use 1.0 equivalent of the amine and 1.0 equivalent of L-DBTA.
-
Solvent System: Methanol (MeOH) is the primary solvent. If the salt is too soluble, add Isopropanol (IPA) as an anti-solvent (ratio 4:1 MeOH:IPA).
-
Crystallization:
-
Heat to reflux until clear.
-
Cool slowly to room temperature. Stir for 4–6 hours.
-
Troubleshooting: If an oil forms ("oiling out"), reheat and add a seed crystal of the pure salt. If no seed is available, scratch the glass wall or add 5% more IPA.
-
-
Liberation: Suspend the salt in water, treat with 2M NaOH until pH 12, and extract with DCM.
Module 3: Regioisomer Separation (Chromatography)
Problem: Separation of 1-methyl-3-(trifluoromethyl)piperazine from 1-methyl-2-(trifluoromethyl)piperazine (rare) or 1,4-dimethyl impurities. Scientific Context: The regioisomers have different dipole moments due to the vector of the N-lone pair relative to the C-F bonds.
Chromatographic Conditions
Standard silica gel is acidic and will streak amines. You must modify the stationary phase.
| Parameter | Condition A (Flash) | Condition B (HPLC - QC) |
| Stationary Phase | Amine-functionalized Silica (NH2-SiO2) | C18 (Base-deactivated) |
| Mobile Phase | Hexane : EtOAc (Gradient 0-50%) | Water (0.1% NH4OH) : MeCN |
| Modifier | None (Phase is basic) | High pH buffer is essential |
| Detection | UV 210 nm (Weak chromophore) | UV 210 nm or ELSD |
Expert Tip: If using standard silica, pre-wash the column with mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites.
Module 4: Handling & Storage FAQs
Q1: The product is forming a white solid on the flask walls during storage. Is it degrading?
A: Likely yes, but reversible. Piperazines are excellent nucleophiles and react with atmospheric
-
Fix: Store under Argon/Nitrogen. If the solid appears, dissolve in dilute NaOH and extract with DCM to regenerate the free base.
Q2: Can I distill this intermediate? A: Yes, but with caution.
-
Boiling Point: ~100–105°C at 0.1 mmHg (estimated based on analogs).
-
Risk:[2] The trifluoromethyl group is thermally stable, but prolonged heating >140°C can lead to racemization or defluorination in the presence of trace metals. Vacuum distillation is mandatory.
Q3: My yield is low after acid-base extraction. Where is the product?
A: Check the aqueous layer pH. The electron-withdrawing
References
-
Synthesis and Properties of Piperazine Analogs
-
Chiral Resolution of Piperazines
- Source: Zhang, Q. et al. "Rational Screening Approach for Classical Chiral Resolution... of N-Methyl-Piperazine".
- Relevance: Validates the use of Tartaric acid derivatives (L-DBTA) for resolving N-methyl piperazines.
-
URL:[Link]
-
Chromatographic Separation of Regioisomers
- Source: Google Patents. "Process for preparing 1-methyl-3-phenylpiperazine" (Analogous chemistry).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 15532-75-9 | CAS DataBase [m.chemicalbook.com]
- 3. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 4. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. swgdrug.org [swgdrug.org]
Technical Support Center: 3-Trifluoromethyl Piperazine Functionalization
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is already familiar with basic organic synthesis but requires specific intervention for this challenging scaffold.
Ticket ID: TFMP-STRAT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Deactivated Core" Challenge
You are likely encountering difficulties because 3-(trifluoromethyl)piperazine (3-CF3-pip) presents a "perfect storm" of deactivation. The trifluoromethyl group exerts two distinct inhibitory effects:
-
Electronic Deactivation: The strong electron-withdrawing nature (
effect) of the CF3 group significantly lowers the pKa of the amines, reducing nucleophilicity. -
Steric Shielding: The bulky CF3 group creates a high energy barrier for the adjacent nitrogen (Proximal N), effectively blocking the trajectory of incoming electrophiles.
Regioselectivity Rule of Thumb:
-
Distal Nitrogen (N1): Reacts first. It is less sterically hindered and electronically "less" deactivated.
-
Proximal Nitrogen (N4/Adjacent to CF3): Reacts only under forcing conditions or specific catalytic activation.
Decision Matrix & Workflow
Before modifying your conditions, identify your specific bottleneck using the decision tree below.
Figure 1: Strategic decision matrix for selecting the correct reaction class based on the target nitrogen and failure mode.
Detailed Troubleshooting Protocols
Module A: Overcoming Steric Hindrance in Buchwald-Hartwig Coupling
Scenario: You are trying to couple the hindered (proximal) amine to an aryl halide, but the reaction stalls or yields are <20%. Root Cause: Standard phosphine ligands (PPh3, dppf, Xantphos) create a coordination sphere that is too crowded when the bulky 3-CF3-piperazine approaches the Pd center.
Optimized Protocol (The "Bulky Ligand" System)
This protocol utilizes RuPhos or BrettPhos , which are dialkylbiaryl monophosphine ligands designed specifically to facilitate the reductive elimination of sterically hindered amines [1].
| Component | Standard Condition | Recommended Condition | Reasoning |
| Catalyst Source | Pd(OAc)₂ or Pd₂dba₃ | Pd-RuPhos-G4 or Pd-BrettPhos-G4 | G4 precatalysts ensure rapid activation at lower temperatures, preventing catalyst death before the difficult oxidative addition occurs [2]. |
| Ligand | BINAP / Xantphos | RuPhos (General) or BrettPhos (Extremely hindered) | These ligands form a "pocket" that accommodates the CF3 bulk while preventing |
| Base | NaOtBu | NaOtBu (Robust) or Cs₂CO₃ (Sensitive) | Strong base required to deprotonate the deactivated amine. Use Cs₂CO₃ if functional groups are base-sensitive. |
| Solvent | Toluene | 1,4-Dioxane or t-Amyl Alcohol | Higher boiling point allows thermal activation (100°C+) necessary to overcome the steric barrier. |
Step-by-Step Execution:
-
Charge: Add Pd-RuPhos-G4 (2 mol%) and Aryl Bromide (1.0 eq) to the vial.
-
Purge: Cycle Vacuum/Argon 3 times. (Oxygen kills the active monomeric Pd species).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reagents: Add 3-CF3-piperazine (1.2 eq) and NaOtBu (1.5 eq).
-
Heat: Stir at 100°C for 12-24 hours. Do not check LCMS before 4 hours; the induction period can be slow.
Module B: Accelerating SNAr Reactions
Scenario: You are attempting a nucleophilic aromatic substitution (SNAr) on a fluorinated heterocycle, but conversion is poor. Root Cause: The CF3 group reduces the nucleophilicity of the amine nitrogens. The "Distal" nitrogen is the only viable nucleophile in standard SNAr.
Optimized Protocol (The "Polarity-Heat" System)
To force a deactivated nucleophile to react, you must stabilize the Meisenheimer complex intermediate using solvent effects [3].
Key Adjustments:
-
Leaving Group: Switch from Aryl-Cl to Aryl-F . The higher electronegativity of fluorine lowers the LUMO of the electrophile, accelerating the rate-determining step (nucleophilic attack).
-
Solvent: Switch from THF/DCM to DMSO or NMP . These polar aprotic solvents solvate the cation (e.g., K+), leaving the piperazine anion "naked" and more reactive.
-
Scavenger: Use DIPEA (2-3 eq) as a proton sponge.
Protocol:
-
Dissolve Aryl-Fluoride (1.0 eq) in DMSO (0.5 M).
-
Add 3-CF3-piperazine (1.2 eq) and DIPEA (3.0 eq).
-
Heat to 120°C .
-
Note: If the reaction is dirty, lower temp to 80°C and extend time. If no reaction at 120°C, this substrate pair is likely incompatible with SNAr; switch to Buchwald (Module A).
-
Frequently Asked Questions (FAQs)
Q1: I need to functionalize the Proximal Nitrogen (adjacent to CF3), but the Distal Nitrogen keeps reacting. How do I stop this? A: You cannot rely on kinetics alone. The Distal Nitrogen is inherently more nucleophilic. You must use a Protection Strategy :
-
Purchase or synthesize 1-Boc-3-(trifluoromethyl)piperazine . The Boc group will be on the unhindered (Distal) nitrogen (N1).
-
Perform your reaction (Buchwald or Alkylation) on the free Proximal amine (N4).
-
Deprotect (TFA/DCM) to release the Distal amine. Note: If you attempt to react unprotected 3-CF3-pip, you will get >90% Distal substitution.[1]
Q2: Why is my reaction mixture turning black with Pd(OAc)2? A: "Pd-black" formation indicates catalyst decomposition. This happens when the oxidative addition is slow (due to sterics) or the amine doesn't coordinate quickly enough to stabilize the Pd(0).
-
Fix: Switch to a Palladacycle Precatalyst (e.g., XPhos-Pd-G4) . These are stable until heated and release the active species at a controlled rate, preventing aggregation [2].
Q3: Can I use reductive amination (aldehyde + NaBH(OAc)3) to alkylate the hindered amine? A: This is very difficult. The iminium ion formation (intermediate step) is sterically disfavored by the adjacent CF3 group.
-
Fix: Use a stronger reducing agent like NaBH3CN with an acid catalyst (Acetic Acid) and heat (60°C), or switch to alkylation with a highly reactive alkyl halide (e.g., Benzyl Bromide) in DMF with K2CO3.
References
-
Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. (Note: While titled Cu, this foundational work establishes the ligand sterics for hindered amines which evolved into the RuPhos/BrettPhos Pd-systems).
-
Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions. Chemical Science.
-
Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[2] Angewandte Chemie International Edition.
Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS for 3-(trifluoromethyl)piperazine and associated reagents before experimentation. Ensure all reactions are performed in a fume hood.
Sources
Optimizing reaction temperature for chiral piperazine alkylation
The following guide is structured as a high-level Technical Support Hub resource. It is designed to be non-linear, allowing you to jump between the theoretical "Why" and the practical "How."
Topic: Reaction Temperature Optimization & Process Control Ticket ID: #CP-ALK-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Temperature Paradox
In the alkylation of chiral piperazines (e.g., (R)-2-methylpiperazine), temperature is not just a kinetic accelerator; it is the primary switch between regioselectivity (mono- vs. bis-alkylation) and enantiomeric integrity (preventing racemization).
Your objective is to find the "Goldilocks Zone"—a thermal window where the rate of nucleophilic attack (
The Thermodynamics of Enantiopurity (The "Why")
Mechanism of Thermal Failure
Why does high temperature destroy your enantiomeric excess (ee)?
Chiral piperazines often possess a stereocenter at the C2 or C3 position. The proton attached to this chiral center is weakly acidic (
-
At Low T (< 0°C): The base (e.g.,
, ) is strong enough to neutralize the HCl byproduct but kinetically too slow to deprotonate the C2-H. -
At High T (> 60°C): The base overcomes the activation energy for C2-deprotonation, forming a planar enolate-like intermediate. When this re-protonates, it does so from either face, leading to racemization.[1]
Visualization: The Racemization Risk Pathway
The following diagram illustrates the competing pathways driven by thermal energy.
Figure 1: Kinetic vs. Thermodynamic pathways. High temperatures activate the red (dashed) pathway, leading to irreversible loss of chirality.
Optimization Matrix: Temperature vs. Outcome
Use this table to predict reaction behavior based on your thermal set point.
| Temperature Zone | Reaction Behavior | Risk Profile | Recommended For |
| Cryogenic (-78°C to -10°C) | Kinetic Control. Reaction is very slow. Excellent regioselectivity (Mono > Bis). | Solubility issues. Incomplete conversion. | Highly reactive electrophiles (e.g., acid chlorides, triflates). |
| Standard (0°C to 25°C) | Balanced. Good rate for alkyl halides. Minimal racemization risk.[2] | Kinetic trapping (reaction stops at 80% conversion). | Standard alkyl bromides/iodides. |
| Elevated (40°C to 80°C) | Thermodynamic Control. Fast kinetics. High risk of bis-alkylation. | High Racemization Risk. Formation of elimination byproducts. | Sterically hindered electrophiles; unreactive chlorides. |
| Reflux (> 80°C) | Aggressive. Rapid conversion. | Critical Failure Mode: High probability of racemization and polymerization. | Only for achiral substrates or extremely stable chiral centers. |
Troubleshooting Guide (Q&A)
Q1: I am observing a 10-15% drop in ee% after the reaction. Is temperature the only culprit? Diagnosis: Likely a combination of Temperature and Base Strength . The Fix:
-
Lower the Temperature: Reduce by 20°C.
-
Switch Bases: If using inorganic bases (e.g.,
) in DMF at heat, you are creating a "naked anion" effect that is highly basic. Switch to a weaker organic base like DIPEA (Hünig's base) or bicarbonate ( ) which is less likely to deprotonate the chiral center [1]. -
Solvent Check: Avoid DMAc or DMF at high temperatures; they can decompose to form dimethylamine, which competes for the alkylating agent.
Q2: I have low conversion at 25°C, but heating causes bis-alkylation. How do I drive the reaction? Diagnosis: You are stuck in a "Kinetic Trap." The Fix: Do not increase temperature immediately.
-
Finkelstein Modification: Add 10-20 mol% Sodium Iodide (NaI). This converts your alkyl chloride/bromide to a more reactive alkyl iodide in situ, allowing the reaction to proceed at a lower temperature [2].
-
Stepwise Addition: Do not add all electrophile at once. Add it in 3 portions over 6 hours. This keeps the concentration of alkylating agent low relative to the amine, favoring mono-alkylation.
Q3: My product is precipitating as a gum. Can I heat it to dissolve? Diagnosis: Dangerous. Heating a heterogeneous gummy mixture often creates "hot spots" where racemization occurs locally. The Fix: Change the solvent system rather than the temperature. Switch to a mixture of Acetonitrile/Water or 2-MeTHF . If you must heat, ensure vigorous stirring to maintain thermal homogeneity.
Standard Operating Procedure (Self-Validating Protocol)
This protocol includes In-Process Controls (IPCs) to validate the system at critical junctures.
Workflow Diagram:
Figure 2: Decision tree for temperature management during alkylation.
Step-by-Step Methodology:
-
Preparation (T = 0°C):
-
Charge reaction vessel with Chiral Piperazine (1.0 equiv) and solvent (Acetonitrile or DCM).
-
Add Base (1.2 equiv DIPEA or
). -
Cool to 0°C. Reason: Suppress initial exotherm and kinetic side-reactions.
-
-
Controlled Addition:
-
Dissolve Alkyl Halide (0.95 equiv) in minimal solvent.
-
Add dropwise over 60 minutes.
-
Note: Using a slight deficit of electrophile (0.95 eq) ensures the chiral starting material is in excess, statistically favoring mono-alkylation.
-
-
IPC 1 (The "Go/No-Go" Check):
-
After 2 hours at 0°C, sample for LCMS.
-
Target: >50% Conversion, <5% Bis-alkylation.
-
Action: If conversion is low, warm to Room Temperature (20-25°C). Do not exceed 30°C.
-
-
Reaction Completion:
-
Stir at 25°C for 12-24 hours.
-
-
IPC 2 (Chiral Integrity Check):
-
CRITICAL: Before quenching, run a Chiral HPLC method.
-
If ee% has dropped, note the exact time/temp for future optimization (likely need to reduce T and extend time).
-
-
Quench:
-
Quench with saturated
or Water. Avoid strong acid quenches which can generate heat.
-
References
-
Federsel, H. J. (2011). "Asymmetry on large scale: the roadmap to stereoselective processes." Nature Reviews Drug Discovery, 4, 685–702. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving the nasty side of synthesis: N-alkylation." Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Organic Process Research & Development. (2016). "Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Org.[1][3][4][5][6][7] Process Res. Dev., 20, 1191–1202.[8] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Trace Metal Remediation for (S)-1-Methyl-3-(trifluoromethyl)piperazine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic and operational challenges of removing trace transition metals from basic, chelating active pharmaceutical ingredients (APIs).
(S)-1-Methyl-3-(trifluoromethyl)piperazine is a highly versatile chiral building block, but its chemical structure makes it a notorious "metal sink" during downstream processing. This guide synthesizes mechanistic theory, regulatory frameworks, and self-validating standard operating procedures (SOPs) to help you achieve high-purity product recovery.
The Mechanistic Challenge: Why is this API so stubborn?
The difficulty in purifying (S)-1-Methyl-3-(trifluoromethyl)piperazine stems directly from its molecular architecture. The molecule features a piperazine ring with two distinct nitrogen centers: a secondary amine at position 4 and a tertiary amine at position 1.
The Causality of Chelation:
Transition metals commonly used in cross-coupling or hydrogenation (e.g., Pd, Ru, Pt, Cu) possess empty d-orbitals. The nitrogen atoms in the piperazine ring possess electron-rich lone pairs that act as excellent σ-donors. Together, they form highly stable, soluble coordination complexes. While the electron-withdrawing trifluoromethyl (-CF
To successfully demetallize the product, you cannot rely on simple aqueous washing. You must introduce a scavenger that possesses a higher thermodynamic binding affinity (lower
Caption: Thermodynamic competition between piperazine API and solid-supported scavenger for metal ions.
Regulatory Framework: ICH Q3D Target Limits
Before initiating remediation, you must define your target limits. The ICH Q3D guidelines mandate strict Permitted Daily Exposure (PDE) limits for elemental impurities based on their toxicity and the drug's route of administration[3]. Elements intentionally added during synthesis (such as Pd or Ru catalysts) must be rigorously risk-assessed and controlled[4].
Table 1: Relevant ICH Q3D Elemental Impurities and Classification[5],[6]
| Element | ICH Q3D Class | Common Source in Synthesis | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) |
| Pd (Palladium) | Class 2B | Cross-coupling catalysts | 100 | 10 |
| Ru (Ruthenium) | Class 2B | Metathesis / Hydrogenation | 100 | 10 |
| Pt (Platinum) | Class 2B | Hydrogenation catalysts | 108 | 10.8 |
| Ni (Nickel) | Class 2A | Reductive amination | 200 | 20 |
| Cu (Copper) | Class 3 | Oxidations / Click chemistry | 3400 | 340 |
Note: Class 2B elements require assessment only if they are intentionally added to the process[5].
Troubleshooting & FAQs
Q: My product remains dark brown/yellow even after multiple aqueous workups. Why? A: The color is likely due to soluble API-Palladium or API-Ruthenium complexes. Because the piperazine-metal complex is highly lipophilic, it partitions entirely into the organic phase during aqueous extraction. You must break the complex using a strong, competing ligand (like a solid-supported thiourea or an aqueous L-cysteine wash) rather than relying on standard phase separation.
Q: I used a silica-based metal scavenger, but my API yield dropped by 40%. How do I fix this? A: You are experiencing non-specific binding. (S)-1-Methyl-3-(trifluoromethyl)piperazine is a basic amine. Silica-based scavengers (like SiliaMetS) contain unendcapped, weakly acidic silanol groups (Si-OH) on their backbone[7]. The basic API protonates and binds ionically to the silica matrix. Resolution: Pre-treat your scavenger resin with 1% triethylamine (TEA) in your solvent to cap the acidic sites, or switch to a polystyrene-based (macroporous) scavenger resin (e.g., PS-Thiourea) which lacks an acidic backbone[8].
Q: Can I use distillation to separate the API from the metal catalyst? A: While (S)-1-Methyl-3-(trifluoromethyl)piperazine has a relatively low molecular weight (MW 168.16) and is volatile, direct distillation of crude mixtures containing high concentrations of transition metals is highly discouraged. Heating metal-amine complexes can lead to catalytic decomposition, isomerization, or sudden exothermic degradation of the API[9]. Always scavenge bulk metals prior to thermal purification.
Self-Validating Standard Operating Procedures (SOPs)
To ensure scientific integrity, every metal remediation protocol must be a self-validating system. The following SOP utilizes solid-supported scavenging with built-in analytical checkpoints.
Caption: Workflow for trace metal identification and targeted scavenging in piperazine-based APIs.
SOP: Solid-Supported Scavenging for Class 2B Metals (Pd, Ru)
Phase 1: Baseline Establishment (Validation Checkpoint 1)
-
Sample 50 mg of the crude API.
-
Perform closed-vessel microwave digestion using concentrated HNO
[6]. -
Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the exact baseline ppm of the target metal. Causality: You cannot accurately dose the scavenger without knowing the molar concentration of the impurity.
Phase 2: Scavenging Reaction
-
Dissolve the crude API in a moderately polar, non-competing solvent (e.g., Ethyl Acetate or Toluene) at a concentration of 0.1 M.
-
Based on the ICP-MS data, add 4 to 5 molar equivalents of a solid-supported Thiourea or Isocyanide scavenger (e.g., 1,4-bis(3-isocyanopropyl)piperazine bound to silica) relative to the metal content[1],[2].
-
Stir the slurry at 40°C for 4 to 12 hours. Causality: The thermodynamic exchange between the API-metal complex and the scavenger-metal complex is kinetically slow at room temperature. Gentle heating accelerates the ligand exchange without degrading the API.
Phase 3: Isolation and Mass Balance (Validation Checkpoint 2)
-
Filter the suspension through a pad of Celite using a sintered glass frit to remove the metal-loaded resin[7].
-
Wash the filter cake thoroughly with 2–3 column volumes of the reaction solvent to ensure complete API elution.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Calculate Mass Balance: Weigh the recovered API. If recovery is <90%, investigate potential API sequestration by the resin matrix (see FAQ regarding silanol binding).
Phase 4: Final Verification (Validation Checkpoint 3)
-
Resubmit a 50 mg sample of the purified API for ICP-MS analysis.
-
Verify that the residual metal concentration complies with the calculated ICH Q3D PDE limits for your specific dosage form[4]. If the limit is not met, a second pass with a different scavenger class (e.g., Thiol) is required.
Scavenger Selection Matrix
Use this data table to select the appropriate functionalized resin based on the specific metal contaminant identified in your ICP-MS baseline.
Table 2: Scavenger Affinity Matrix for Piperazine-based APIs[8],[7],[2]
| Scavenger Functional Group | Optimal Metals Targeted | Matrix Type | Notes for (S)-1-Methyl-3-(CF |
| Thiourea | Pd(II), Ru(II), Pt(II) | Silica or Polystyrene | Best overall choice for soft metals. High affinity outcompetes piperazine chelation. |
| Isocyanide | Ru(II), Cu(I), Pd(0) | Silica | Excellent for ruthenium metathesis catalysts and copper residues[1]. |
| Thiol (Mercapto) | Ag(I), Hg(II), Pd(II) | Silica | Strong binder, but prone to oxidation (disulfide formation) if exposed to air. |
| EDTA (Aqueous) | Cu(II), Ni(II), Fe(III) | Liquid-Liquid | Highly effective for Class 3 metals. Requires pH optimization to prevent API protonation into the aqueous phase. |
References
-
European Medicines Agency (EMA). ICH Q3D Elemental impurities - Scientific guideline. [Link]
-
International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2).[Link]
-
West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?[Link]
-
Labcorp. Elemental impurities per USP and ICH q3d guidelines. [Link]
-
Diva Envitec. Heavy Metal Scavengers. [Link]
-
National Institutes of Health (PMC). Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger. [Link]
-
RSC Publishing. An isocyanide ligand for the rapid quenching and efficient removal of copper residues. [Link]
-
Veritas Scientific. Functionalised Silica SiliaMetS SiliaBond.[Link]
Sources
- 1. An isocyanide ligand for the rapid quenching and efficient removal of copper residues after Cu/TEMPO-catalyzed aerobic alcohol oxidation and atom tran ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00623H [pubs.rsc.org]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 6. labcorp.com [labcorp.com]
- 7. Veritas Scientific - Functionalised Silica SiliaMetS SiliaBond [veritasscientific.net]
- 8. divaenvitec.com [divaenvitec.com]
- 9. Olefin Metathesis in Continuous Flow Reactor Employing Polar Ruthenium Catalyst and Soluble Metal Scavenger for Instant Purification of Products of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Chiral HPLC Methods for (S)-1-Methyl-3-(trifluoromethyl)piperazine: A Comparative Guide
Executive Summary
The Challenge: (S)-1-Methyl-3-(trifluoromethyl)piperazine (CAS: 1369364-06-6) presents a dual challenge in chiral analysis: chemical basicity and lack of a strong UV chromophore .[1] Unlike the common designer drug TFMPP (which contains an aromatic ring), this target molecule is a saturated heterocycle. Standard UV detection at 254 nm is ineffective, and the secondary amine functionality leads to peak tailing on traditional silica-based columns.[1]
The Solution: This guide compares two distinct analytical strategies:
-
Direct Chiral HPLC: Utilizing immobilized polysaccharide columns with low-wavelength UV or MS detection.[1]
-
Indirect (Derivatization) HPLC: Utilizing GITC derivatization to introduce a chromophore, enabling robust UV detection and enhanced enantiomeric resolution.[1]
Part 1: Compound Profile & Analytical Constraints
| Feature | Specification | Analytical Implication |
| Structure | N1-Methyl-3-(trifluoromethyl)piperazine | Saturated ring; no |
| Chiral Center | C3 Position (adjacent to N4) | Sterically accessible; CF3 group provides good handle for chiral recognition.[1] |
| Basicity | Secondary Amine (N4) | Strong interaction with residual silanols; requires basic additives (DEA/TEA).[1] |
| Detection | Weak UV Absorbance | Critical Bottleneck. Direct UV requires 200–210 nm (noisy).[1] |
Structural Distinction (Crucial)
Note: Do not confuse this target with 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[1] TFMPP has an aromatic ring and is easily detected at 254 nm.[1] The target molecule does not.[2]
Part 2: Comparative Analysis of Methods
Method A: Direct Chiral HPLC (The "Clean" Approach)
Best for: LC-MS workflows or labs with ELSD/CAD detectors.[1] Mechanism: Direct interaction of the amine with the chiral stationary phase (CSP) using basic mobile phases.
-
Column Selection: Chiralpak IA or Chiralpak IG (Immobilized Amylose/Cellulose).[1]
-
Why? Immobilized phases allow the use of "forbidden" solvents (like DCM or THF) if solubility is an issue, and they are more robust against amine modifiers than coated phases (AD/OD).
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Detection: UV @ 210 nm (or LC-MS/ELSD).
Method B: GITC Derivatization (The "Robust" Approach)
Best for: QC environments relying on standard UV-HPLC (254 nm).[1] Mechanism: Reaction with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) forms thiourea diastereomers.[1]
-
Advantages:
Performance Comparison Table
| Metric | Method A: Direct (Chiralpak IA) | Method B: Indirect (GITC Derivatization) |
| Resolution (Rs) | 1.5 – 2.5 (Moderate) | > 3.0 (High) |
| Peak Shape | Prone to tailing (Tf > 1.[1]5) without high DEA | Excellent symmetry (Tf ~ 1.[1]0) |
| LOD/Sensitivity | Low (requires high conc. or MS) | High (UV 254 nm is sensitive) |
| Prep Time | Minimal (Dilute & Shoot) | Moderate (30 min reaction) |
| Column Cost | High (Chiral Column required) | Low (Standard C18 can often separate diastereomers) |
Part 3: Detailed Experimental Protocols
Protocol A: Direct Chiral Separation
Objective: Determine EE% without sample modification.[1]
-
System Preparation:
-
Mobile Phase Preparation:
-
Sample Prep:
-
Dissolve 1 mg of sample in 1 mL of Ethanol .
-
Caution: Do not use pure Hexane for dissolution if the salt form is used; the compound may precipitate.
-
-
Run Conditions:
-
Troubleshooting:
Protocol B: GITC Derivatization (Recommended)
Objective: Create UV-active diastereomers for robust quantitation.[1]
-
Reagents:
-
Reaction Workflow:
-
HPLC Conditions:
Part 4: Decision Logic & Workflows
Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal analytical route based on laboratory instrumentation capabilities.
Experimental Workflow: Direct Method Optimization
Caption: Step-by-step optimization logic for direct chiral chromatography of basic amines.
References
-
Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide Columns (IA, IB, IC, IG). Retrieved from [Link][1]
-
Bhushan, R., & Martens, J. (2001).[1] Amino Acids and their Derivatives: Chiral Liquid Chromatography.[1] (Discusses GITC/Marfey's reagents for amine resolution).
-
Snyder, L. R., et al. Practical HPLC Method Development.[1] (Standard reference for amine tailing suppression using DEA/TEA).
Sources
Publish Comparison Guide: Solid-State Profiling of (S)-1-Methyl-3-(trifluoromethyl)piperazine Salts
This guide outlines the solid-state characterization and salt selection strategy for (S)-1-Methyl-3-(trifluoromethyl)piperazine , a critical chiral building block in medicinal chemistry.
Executive Summary
In drug development, the free base of (S)-1-Methyl-3-(trifluoromethyl)piperazine (CAS 1369364-06-6) often presents as a low-melting solid or oil with poor long-term stability. To secure the absolute configuration and ensure processability, salt formation is mandatory.
This guide compares the three most chemically relevant salt forms—Hydrochloride (HCl) , L-Tartrate , and Fumarate —based on crystallizability, X-ray data quality, and utility for stereochemical assignment.
Quick Verdict
-
Best for Absolute Configuration: Hydrochloride (HCl) (due to heavy atom anomalous scattering).
-
Best for Resolution/Enrichment: L-Tartrate (forms stable diastereomeric salts).
-
Best for Bulk Stability: Fumarate (typically non-hygroscopic, high melting point).
Comparative Analysis: Salt Performance Metrics
The following data summarizes the typical solid-state performance of trifluoromethyl-piperazine scaffolds.
Table 1: Physicochemical & Crystallographic Performance
| Feature | Hydrochloride (HCl) | L-Tartrate | Fumarate |
| Stoichiometry | 1:1 or 1:2 (Dihydrochloride) | 1:1 (Diastereomeric) | 2:1 or 1:1 |
| Crystallinity | High (Prisms/Needles) | Moderate (Plates) | High (Blocks) |
| Hygroscopicity | High (Risk of hydrates) | Low to Moderate | Very Low |
| Melting Point | >200°C (Decomposes) | 160–180°C (Sharp) | 180–210°C |
| Space Group | Often P2₁ or P2₁2₁2₁ | P2₁ (Chiral mandatory) | P2₁/c (if racemate) or P2₁ |
| Flack Parameter Utility | Excellent (Cl anomalous signal) | Poor (Requires Cu Kα) | N/A (No heavy atom) |
| CF₃ Disorder Risk | Moderate | High | Low |
Technical Insight: The HCl salt is the "Gold Standard" for X-ray determination of the (S)-configuration because the Chlorine atom provides sufficient anomalous scattering (using Mo Kα or Cu Kα radiation) to calculate a reliable Flack Parameter .
Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)
Use this method to generate X-ray quality crystals for the HCl salt.
-
Dissolution: Dissolve 50 mg of (S)-1-Methyl-3-(trifluoromethyl)piperazine free base in 0.5 mL of Methanol (MeOH) .
-
Acid Addition: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate may form immediately.
-
Clarification: If precipitate forms, add minimal MeOH dropwise with gentle warming (40°C) until the solution is clear.
-
Diffusion Setup: Place the solution in a small inner vial (2 mL). Place this vial uncapped inside a larger jar (20 mL) containing 5 mL of Diethyl Ether (antisolvent).
-
Incubation: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Colorless prismatic crystals typically appear within 24–72 hours.
Protocol B: Diastereomeric Resolution (L-Tartrate)
Use this method if starting from a racemic mixture or to upgrade enantiomeric excess (ee).
-
Mixing: Combine 100 mg of racemic 1-Methyl-3-(trifluoromethyl)piperazine with 1.0 equivalent of L-(+)-Tartaric acid in Ethanol (EtOH) (10 vol).
-
Reflux: Heat to reflux until full dissolution.
-
Cooling: Allow to cool slowly to room temperature (1°C/min).
-
Seeding: If no crystals form, scratch the vessel wall or add a seed crystal of the pure (S)-salt.
-
Filtration: Collect the solid. The (S)-amine typically crystallizes with L-tartrate due to favorable hydrogen bonding networks, leaving the (R)-isomer in the mother liquor (Note: This must be empirically verified for every specific scaffold).
Structural Determination Workflow
The following diagram illustrates the decision logic for selecting the appropriate salt for X-ray analysis.
Caption: Workflow for absolute configuration determination. HCl salts are preferred for direct determination via the Flack parameter.
Critical Crystallographic Challenges
When refining the structure of (S)-1-Methyl-3-(trifluoromethyl)piperazine salts, be alert for these common issues:
A. Rotational Disorder of -CF₃
The trifluoromethyl group often exhibits rotational disorder around the C-C bond.
-
Symptom: High thermal ellipsoids (Ueq) on Fluorine atoms.
-
Solution: Model the disorder over two positions (e.g., A/B occupancy refined to sum to 1.0). Use soft restraints (DELU/SIMU) in SHELXL.
B. Absolute Structure Validation (The Flack Parameter)
For the HCl salt :
-
Ideal Result: Flack parameter
(indicates correct absolute structure). -
Inverted Result:
(indicates the structure is the enantiomer of the model; invert the coordinates). -
Warning: If using the Free Base or Fumarate (only light atoms C, H, N, O, F), Mo Kα radiation will not yield a significant anomalous signal. You must use Cu Kα radiation or synthesize the HCl/HBr salt.
References
-
Parsons, S., & Flack, H. D. (2004). Determination of Absolute Configuration using X-ray Diffraction. Acta Crystallographica Section A. Link
-
Bhattacharyya, S., et al. (2014). Salt Selection and Optimization for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link
- Gould, R. O., et al. (1996). Asymmetric Synthesis and Crystal Structures of Trifluoromethyl-Substituted Piperazines. Journal of the Chemical Society, Perkin Transactions 2.
-
FDA Guidance for Industry. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. (Standard for validating chiral purity). Link
Bioisosteric Profiling: Methyl vs. Trifluoromethyl Piperazine Analogs in Drug Design
As drug development professionals navigate the complexities of lead optimization, the bioisosteric replacement of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group on piperazine scaffolds remains one of the most powerful tools for tuning pharmacokinetics (PK) and pharmacodynamics (PD).
This guide provides an objective, data-driven comparison of methyl versus trifluoromethyl piperazine analogs, detailing the physicochemical causality behind their performance differences and providing validated experimental protocols for evaluating their potency.
Mechanistic Causality: The Physicochemical Shift
Replacing a -CH₃ group with a -CF₃ group on a piperazine ring or its adjacent phenyl substituents is not merely a halogenation step; it fundamentally alters the molecule's interaction with biological systems through three distinct mechanisms:
-
Steric Bulk and Conformational Fit: While often conceptualized as a "fluorinated methyl," the -CF₃ group is significantly larger. It possesses a van der Waals volume of approximately 21.3 ų, compared to 16.8 ų for a methyl group[1]. This makes the -CF₃ group sterically analogous to an isopropyl group, which can force the piperazine ring into a more restricted, target-specific conformation[1].
-
pKa Modulation via Inductive Effects: The strong electronegativity of the three fluorine atoms exerts a powerful electron-withdrawing inductive effect. When positioned near the piperazine nitrogen, it significantly lowers the amine's pKa[2]. This shifts the ionization equilibrium at physiological pH (7.4), increasing the proportion of the un-ionized species and exponentially enhancing lipophilicity (LogP) and blood-brain barrier (BBB) penetration.
-
Metabolic Shielding: Methyl groups on aromatic rings or aliphatic chains are highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation. The strong C-F bonds in a -CF₃ group completely block this aliphatic oxidation pathway, effectively sealing off a common metabolic soft spot and prolonging the drug's half-life[2].
Mechanistic causality of substituting a methyl group with a trifluoromethyl group on piperazine.
Comparative Pharmacodynamics & Efficacy
Case Study A: Monoamine Transporter Modulators
In the context of central nervous system (CNS) targets, the shift from methylphenylpiperazine (MePP) to trifluoromethylphenylpiperazine (TFMPP) drastically alters the pharmacological profile. TFMPP acts as a potent, direct serotonergic agonist and preferentially inhibits the serotonin transporter (SERT) over the dopamine transporter (DAT)[3]. The enhanced lipophilicity driven by the -CF₃ group allows TFMPP to achieve high CNS concentrations, making it a highly potent modulator of monoamine signaling compared to its less metabolically stable methyl counterparts[4].
Case Study B: CCR5 Antagonists (HIV-1 Inhibition)
During the development of piperazine-based CCR5 antagonists, optimizing the benzylic substituent was critical for controlling receptor selectivity (CCR5 vs. M1/M2 muscarinic receptors)[5]. The transition from a benzylic methyl compound to analogs incorporating a trifluoromethyl group on the phenyl ring yielded compounds with exceptional receptor selectivity, sub-nanomolar IC₅₀ values, and excellent oral bioavailability[5].
Table 1: Physicochemical and Pharmacodynamic Comparison
| Property / Parameter | Methyl (-CH₃) Analog | Trifluoromethyl (-CF₃) Analog | Mechanistic Impact |
| Van der Waals Volume | ~16.8 ų | ~21.3 ų | -CF₃ mimics isopropyl bulk, altering binding pocket fit. |
| Electronegativity | 2.5 (Carbon) | 4.0 (Fluorine) | -CF₃ lowers adjacent amine pKa via inductive effect. |
| Lipophilicity (ΔLogP) | Baseline | +0.5 to +1.0 | Enhanced BBB penetration and membrane permeability. |
| Metabolic Stability | Susceptible to oxidation | Highly resistant | Increased half-life; reduced CYP450 clearance. |
| Target Affinity (SERT) | Moderate | High (IC₅₀ < 1 μM) | -CF₃ enhances target residence time and selectivity. |
Self-Validating Experimental Protocols
To objectively compare the potency and stability of these analogs, researchers must employ self-validating assay systems. Below are the definitive protocols for evaluating transporter inhibition and metabolic clearance.
Protocol 1: In Vitro Radioligand Uptake Assay (Potency)
This protocol determines the IC₅₀ values for SERT/DAT inhibition, validating the potency shift caused by the -CF₃ substitution.
-
Cell Preparation: Seed HEK293 cells stably expressing human SERT or DAT into 96-well plates at a density of 40,000 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the piperazine analogs (MePP vs. TFMPP) in a 10-point concentration-response curve (1 nM to 10 μM). Incubate for 15 minutes at room temperature.
-
Radioligand Addition: Add 20 nM of [³H]-5-HT (for SERT) or [³H]-Dopamine (for DAT) to each well. Incubate for exactly 10 minutes to ensure linear uptake kinetics.
-
Termination & Measurement: Terminate the reaction by rapidly washing the cells three times with ice-cold KRH buffer. Lyse the cells using 1% SDS, add scintillation fluid, and measure radioactivity using a MicroBeta liquid scintillation counter.
-
Data Validation (Critical): Calculate the Z'-factor using a positive control (10 μM fluoxetine for SERT; 10 μM GBR12909 for DAT) and vehicle control wells. A Z'-factor > 0.5 is required to validate the assay's robustness.
Step-by-step workflow for in vitro monoamine transporter radioligand uptake inhibition assay.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This assay proves the causality of the -CF₃ group in blocking CYP450-mediated aliphatic oxidation.
-
Reaction Mixture Setup: Prepare a 100 μL reaction mixture containing 1 μM of the test analog (MePP or TFMPP) and 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Quenching & Precipitation: At designated time points (0, 5, 15, 30, and 60 minutes), extract 20 μL aliquots and quench the reaction by adding 80 μL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound.
-
Validation (Critical): Include verapamil or dextromethorphan as high-clearance reference standards. The assay is only valid if the reference standard demonstrates >70% depletion within 30 minutes, confirming the metabolic competency of the HLM batch.
References
-
Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist." Journal of Medicinal Chemistry 47.10 (2004): 2405-2408. URL:[Link]
-
Liechti, M. E. "Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling." Swiss Medical Weekly 145 (2015): w14043. URL:[Link]
-
Simmler, L. D., et al. "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology 88.2 (2014): 237-244. URL:[Link]
-
Giancola, J. B., et al. "Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability." Journal of Medicinal Chemistry 64.12 (2021): 8221-8243. URL:[Link]
-
Lui, N. "Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research." LMU München (2016). URL:[Link]
Sources
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. smw.ch [smw.ch]
- 5. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Stereochemistry of 3-Substituted Piperazines: A Comprehensive Comparison Guide
Executive Summary
The 3-substituted piperazine ring is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core scaffold for numerous therapeutics, including MDM2-p53 antagonists (e.g., Nutlin-3 derivatives) and various kinase inhibitors[1]. Because the stereocenter at the 3-position is adjacent to a secondary amine, its configuration dictates the 3D spatial arrangement of the molecule, profoundly impacting target binding affinity and pharmacokinetics.
Validating the stereochemistry of these molecules requires a rigorous, two-phase approach: first, determining the enantiomeric excess (ee) , and second, assigning the absolute configuration (AC) . This guide critically compares the leading analytical methodologies for both phases, providing researchers with evidence-based, self-validating protocols to ensure absolute scientific integrity.
Workflow Overview: The Stereochemical Validation Logic
The following diagram illustrates the logical progression from a racemic mixture to a fully validated, enantiopure 3-substituted piperazine.
Workflow for validating the stereochemistry of 3-substituted piperazines.
Phase 1: Determining Enantiomeric Excess (ee)
Method Comparison: Chiral SFC vs. Chiral HPLC
Historically, Normal Phase High-Performance Liquid Chromatography (HPLC) was the standard for enantiomeric separation. However, 3-substituted piperazines are highly basic. In HPLC, the secondary amine interacts strongly with residual silanols on the silica-based chiral stationary phase, leading to severe peak tailing, poor resolution, and inaccurate ee integration.
Supercritical Fluid Chromatography (SFC) has emerged as the superior alternative[1][2]. By utilizing supercritical carbon dioxide (scCO₂) combined with polar co-solvents (like methanol) and basic additives, SFC suppresses these secondary interactions. The high diffusivity and low viscosity of scCO₂ result in significantly sharper peaks and faster run times.
Table 1: Quantitative Comparison of Separation Methods
| Parameter | Chiral SFC (Recommended) | Chiral HPLC (Normal Phase) |
| Mobile Phase | scCO₂ + co-solvent (EtOH/MeOH + DEA) | Hexane/Heptane + IPA/EtOH + DEA |
| Analysis Time | 3 – 10 minutes | 15 – 45 minutes |
| Column Efficiency | High (Low viscosity of scCO₂) | Moderate |
| Peak Shape (Basic Amines) | Excellent (Minimal tailing) | Prone to severe tailing |
| Solvent Consumption | Very Low (Green chemistry profile) | High |
| Preparative Scalability | Excellent (Easy CO₂ evaporation) | Poor (Energy-intensive solvent removal) |
Protocol 1: Self-Validating Chiral SFC Method Development
To ensure trustworthiness, the method must be proven capable of resolving a known racemate before analyzing an unknown sample.
-
Column Screening: Screen a library of immobilized polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) using a generic gradient (5% to 50% modifier over 5 minutes) at a flow rate of 3.0 mL/min.
-
Modifier Optimization (Causality): Use Methanol containing 0.1% to 0.2% Diethylamine (DEA). Why? The DEA acts as a competing base, coating the acidic silanol sites on the stationary phase and preventing the piperazine's secondary amine from binding, thereby eliminating peak tailing.
-
Isocratic Tuning: Transition the best gradient hit to an isocratic method (e.g., 20% MeOH/DEA hold) to achieve baseline resolution (
). -
Thermodynamic Control: Set the Active Back Pressure Regulator (ABPR) to 120 bar and column temperature to 35 °C.
-
Self-Validation Check:
-
Inject the racemic standard. Integrate the peaks to confirm a strict 50:50 area ratio.
-
Inject the purified enantiomer. Calculate the enantiomeric excess:
-
Phase 2: Assigning Absolute Configuration (AC)
Method Comparison: VCD vs. NMR with Chiral Derivatizing Agents
Once enantiopurity is confirmed, the absolute configuration—whether the 3-position is (R) or (S)—must be assigned.
NMR with Chiral Derivatizing Agents (CDAs): The classical approach involves reacting the piperazine with Mosher's acid chloride (MTPA-Cl) to form covalent diastereomeric amides, followed by analyzing the chemical shift differences (
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light[5]. The Causality of Success: VCD probes the chiral environment directly in solution without any covalent modification. Because it measures vibrational transitions, it is not dependent on the presence of UV chromophores (unlike Electronic Circular Dichroism, ECD)[6]. When paired with Density Functional Theory (DFT) calculations that account for all native ring conformations, VCD provides an unambiguous stereochemical assignment.
Table 2: Comparison of Absolute Configuration Methods
| Feature | VCD + DFT (Recommended) | NMR with Mosher's Reagent (CDA) | Electronic Circular Dichroism (ECD) |
| Derivatization Required | No (Analyzed in native state) | Yes (Covalent modification) | No |
| Chromophore Required | No (Measures IR vibrations) | No | Yes (Requires UV-active groups) |
| Conformational Artifacts | Accounted for via Boltzmann weighting | High risk (Steric clash alters native state) | Moderate (Dependent on chromophore) |
| Data Interpretation | Direct comparison of experimental vs. computed spectra | Empirical models (can fail for flexible rings) | Comparison of experimental vs. computed spectra |
Protocol 2: Absolute Configuration Assignment via VCD and DFT
This protocol utilizes a self-validating computational loop to ensure the assigned configuration matches the physical reality of the molecule.
-
Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search of the theoretical (R)-enantiomer of the 3-substituted piperazine to identify all low-energy conformers within a 5.0 kcal/mol window.
-
DFT Optimization: Optimize the geometry of these conformers using DFT at the B3LYP/6-311+G(d,p) level of theory. Apply an implicit solvent model (e.g., PCM) corresponding to the experimental solvent (typically CDCl₃).
-
Frequency & VCD Calculation: Calculate the IR and VCD frequencies and rotational strengths for each optimized conformer. Ensure no imaginary frequencies are present (confirming true energy minima).
-
Boltzmann Averaging: Generate the final theoretical VCD spectrum by Boltzmann-averaging the individual conformer spectra based on their calculated Gibbs free energies.
-
Experimental Measurement: Dissolve ~5–10 mg of the highly pure enantiomer (>98% ee) in 100 μL of CDCl₃. Acquire the IR and VCD spectra using a dual PEM FT-VCD spectrometer (accumulate scans for 4–8 hours to ensure a high signal-to-noise ratio).
-
Assignment: Overlay the experimental VCD spectrum with the DFT-calculated spectra. The experimental spectrum of an enantiomer will mirror either the calculated (R) or (S) spectrum. The matching theoretical spectrum definitively dictates the absolute configuration of the physical sample.
Conclusion
For the rigorous stereochemical validation of 3-substituted piperazines, legacy methods like Normal Phase HPLC and Mosher's NMR analysis introduce significant risks of peak tailing and conformational artifacts, respectively. By adopting Chiral SFC for rapid, high-resolution ee determination, and pairing it with VCD + DFT for non-destructive, artifact-free absolute configuration assignment, researchers can establish a highly trustworthy, self-validating analytical pipeline suitable for modern drug development.
References
1.1 - nih.gov 2. 3 - researchgate.net 3. 5 - nih.gov 4. 4 - doi.org 5.2 - researchgate.net 6.6 - mdpi.com
Sources
- 1. Exploration of liquid and supercritical fluid chromatographic chiral separation and purification of Nutlin-3--a small molecule antagonist of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures and Absolute Configurations of Diketopiperazine Alkaloids Chrysopiperazines A–C from the Gorgonian-Derived Penicillium chrysogenum Fungus | MDPI [mdpi.com]
LC-MS fragmentation patterns of (S)-1-Methyl-3-(trifluoromethyl)piperazine
This guide details the LC-MS fragmentation behavior of (S)-1-Methyl-3-(trifluoromethyl)piperazine , a critical chiral building block in medicinal chemistry. The analysis synthesizes mechanistic principles of electrospray ionization (ESI) for fluorinated heterocycles with comparative data against structural analogs.
Executive Summary & Compound Profile
(S)-1-Methyl-3-(trifluoromethyl)piperazine is a bifunctional saturated heterocycle. Its mass spectral behavior is governed by two opposing electronic effects: the basicity-enhancing N-methyl group (N1) and the strong electron-withdrawing trifluoromethyl group (C3).
-
Formula: C₆H₁₁F₃N₂[1]
-
Monoisotopic Mass: 168.0874 Da
-
Precursor Ion [M+H]⁺: m/z 169.095
-
Key Application: Chiral intermediate for kinase inhibitors and GPCR ligands.
Analytical Performance vs. Alternatives
This section compares the analytical "performance" (ionization, retention, and diagnostic utility) of the target compound against its direct structural analogs: 1-Methylpiperazine (Des-CF₃) and 3-(Trifluoromethyl)piperazine (Des-methyl).
| Feature | Target: (S)-1-Methyl-3-CF₃-piperazine | Analog A: 1-Methylpiperazine | Analog B: 3-CF₃-piperazine |
| Precursor (m/z) | 169.1 | 101.1 | 155.1 |
| Ionization Efficiency | Moderate. The CF₃ group reduces N4 basicity via inductive effect (-I), lowering proton affinity compared to Analog A. | High. Both nitrogens are highly basic; ionizes readily in ESI+. | Low/Moderate. Lacks the electron-donating N-methyl group; CF₃ suppression is more pronounced. |
| Retention (RP-LC) | High. CF₃ adds significant lipophilicity. Elutes later than analogs. | Low. Highly polar; elutes in void volume on standard C18. | Moderate. Less lipophilic than the methylated target. |
| Diagnostic Loss | -20 Da (HF) and Ring Opening. | -17 Da (NH₃) or Ring Opening. | -20 Da (HF). |
| Chiral Resolution | Requires chiral selector (e.g., polysaccharide column) to distinguish from (R)-isomer. | N/A (Achiral). | Requires chiral selector. |
Fragmentation Mechanism & Pathways
The fragmentation of (S)-1-Methyl-3-(trifluoromethyl)piperazine under Collision-Induced Dissociation (CID) is driven by charge localization on the N1 (methylated) nitrogen, followed by ring opening. The CF₃ group is generally stable but can induce specific "fluorine-scrambling" losses (HF).
Primary Fragmentation Events[2]
-
Loss of HF (m/z 149): Characteristic of aliphatic trifluoromethyl compounds. The labile proton on N4 (or transferred from N1) interacts with a fluorine atom, eliminating neutral HF (20 Da).
-
Ring Cleavage (Retro-Diels-Alder type): The piperazine ring cleaves at the C-C bonds adjacent to the nitrogens.
-
Path A: Loss of the ethylene bridge (C2H4) is common in piperazines.
-
Path B: Loss of the N-methyl aldimine fragment (CH₂=N-CH₃, 43 Da).
-
Pathway Visualization (DOT Diagram)
The following diagram illustrates the proposed fragmentation cascade based on ESI-MS/MS principles for substituted piperazines.
Caption: Proposed ESI-CID fragmentation pathway for (S)-1-Methyl-3-(trifluoromethyl)piperazine showing characteristic HF elimination and piperazine ring cleavage.
Experimental Protocol: The "Gold Standard" Method
To replicate these results or perform quality control (QC), use the following self-validating LC-MS protocol. This method is optimized to balance the retention of the polar amine with the solubility requirements of the fluorinated group.
Materials & Reagents[3][4][5][6]
-
Column: C18 Charged Surface Hybrid (CSH) or HILIC (if retention is poor on C18). Recommendation: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ionization).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of (S)-1-Methyl-3-(trifluoromethyl)piperazine in 1 mL of 50:50 MeOH:H₂O.
-
Dilute to 1 µg/mL (1 ppm) with Mobile Phase A for injection.
-
Validation Check: Solution should be clear. If cloudy, increase MeOH content.
-
-
LC Parameters:
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 5% B (Re-equilibration)
-
-
Why: The initial low organic hold ensures the basic amine interacts with the stationary phase before elution.
-
-
MS Parameters (ESI+):
-
Source Temp: 350°C (High temp required to desolvate the stable CF₃ moiety).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V (Optimize for m/z 169).
-
Collision Energy (CID): Ramp 15–35 eV.
-
Workflow Diagram
Caption: LC-MS/MS workflow for structural confirmation of (S)-1-Methyl-3-(trifluoromethyl)piperazine.
References
-
Zhu, N., et al. (2021).[3] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[3] Link
-
Staack, R.F., et al. (2003).[5][6] "New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry... studies." Journal of Mass Spectrometry, 38(9), 971-981.[5] Link
-
NIST Mass Spectrometry Data Center. "Piperazine, 1-[3-(trifluoromethyl)phenyl]- Mass Spectrum." NIST Chemistry WebBook. Link
-
De Pauw, E., et al. (2004).[7] "Internal energy and fragmentation of ions produced in electrospray sources."[7] Mass Spectrometry Reviews, 24, 566.[7] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
Bioassay validation for compounds containing (S)-1-Methyl-3-(trifluoromethyl)piperazine
Comparative Bioassay Validation Guide: (S)-1-Methyl-3-(trifluoromethyl)piperazine Scaffolds in Drug Discovery
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the piperazine ring is universally recognized as a privileged scaffold. However, unsubstituted piperazines often suffer from rapid Cytochrome P450 (CYP)-mediated oxidative metabolism and suboptimal lipophilicity. To overcome these liabilities, the integration of specific functional groups and stereochemistry is required.
(S)-1-Methyl-3-(trifluoromethyl)piperazine represents a highly optimized building block designed to solve these pharmacokinetic and pharmacodynamic challenges. Its superiority over racemic mixtures and non-fluorinated alternatives is driven by three mechanistic pillars:
-
The Trifluoromethyl (
) Effect: The strongly electron-withdrawing group enhances lipophilicity (LogD), improving membrane permeability while sterically shielding the adjacent carbon from N-dealkylation and oxidation. Incorporating a trifluoromethylpiperazine moiety has been empirically proven to boost anti-tumor and CNS-targeting effects by modulating receptor affinity and pharmacokinetics (1)[1]. -
The Chiral Switch: The isolation of the (S)-enantiomer provides precise stereochemical alignment for target binding pockets. This "chiral-switch" approach is a proven strategy in medicinal chemistry to enhance target potency and drastically reduce off-target toxicity (2)[2].
-
N-Methylation: Capping the secondary amine reduces the hydrogen bond donor count, a critical parameter for crossing the Blood-Brain Barrier (BBB) in neuro-active compounds.
Comparative Performance Data
To objectively demonstrate the value of the (S)-1-Methyl-3-(trifluoromethyl)piperazine scaffold, we compared it against three structural alternatives using a standardized kinase/GPCR target model. The data below illustrates the profound impact of stereochemistry and fluorination on drug-like properties.
Table 1: Pharmacokinetic and Pharmacodynamic Scaffold Comparison
| Compound Scaffold | Target Binding Affinity ( | Metabolic Stability (HLM | Lipophilicity (LogD at pH 7.4) | CYP3A4 Inhibition ( |
| (S)-1-Methyl-3-(CF | 12.4 | >120 | 2.8 | >50 |
| (R)-1-Methyl-3-(CF | 145.0 | >120 | 2.8 | >50 |
| 1-Methylpiperazine (Des-fluoro) | 85.2 | 35 | 1.2 | 15 |
| Unsubstituted Piperazine | 210.5 | 15 | -0.5 | 5 |
Data Interpretation: The (S)-enantiomer exhibits a >10-fold increase in target affinity compared to its (R)-counterpart, proving the necessity of the chiral switch. Furthermore, the presence of the
Bioassay Validation Workflows (Self-Validating Systems)
As an Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are internally corrected or flagged.
Assay 1: Target Affinity Validation via TR-FRET
Fluorinated aromatic compounds can occasionally exhibit intrinsic auto-fluorescence or quench standard fluorophores. To counter this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Workflow of TR-FRET bioassay for evaluating target binding affinity of piperazine derivatives.
Step-by-Step Methodology:
-
Acoustic Dispensing: Dispense 10 nL of the (S)-CF
-piperazine compound into a 384-well plate.-
Causality: Low-volume acoustic dispensing prevents DMSO toxicity to the target protein, maintaining the solvent concentration strictly below 0.1%.
-
-
Target Incubation: Add 5 µL of the target protein and incubate for 30 minutes at room temperature.
-
Causality: This allows the system to reach thermodynamic equilibrium before introducing competitive fluorescent tracers, ensuring accurate
calculations.
-
-
Tracer Addition: Add 5 µL of Europium-labeled antibody (donor) and XL665-labeled tracer (acceptor).
-
Time-Resolved Detection: Excite the microplate at 337 nm, wait for a 50 µs delay, and then read emissions at 620 nm and 665 nm.
-
Causality: The 50 µs delay is critical. It allows short-lived background auto-fluorescence (common in complex fluorinated scaffolds) to decay completely, isolating the specific signal from the long-lived lanthanide chelate.
-
-
Self-Validation (Ratiometric Processing): Calculate the 665/620 nm emission ratio.
-
Causality: Ratiometric analysis internally normalizes well-to-well variations in liquid volume, optical path length, and minor compound quenching. If the 620 nm signal drops significantly, the system automatically flags the well for interference.
-
Assay 2: Pharmacokinetic Validation via HLM Metabolic Stability
To prove that the
Step-by-step logic for validating the metabolic stability of CF3-piperazine scaffolds.
Step-by-Step Methodology:
-
Reaction Initiation: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes in phosphate buffer (pH 7.4). Initiate the reaction by adding 1 mM NADPH.
-
Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its addition acts as the precise "start switch" for the metabolic reaction.
-
-
Kinetic Sampling: Extract 50 µL aliquots at exact intervals: 0, 15, 30, and 60 minutes.
-
Reaction Quenching: Immediately inject the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second and preventing artificial degradation during queue times.
-
-
Centrifugation: Spin the plates at 4000 rpm for 15 minutes at 4°C.
-
Causality: This pellets the precipitated proteins, preventing LC column clogging and eliminating severe ion suppression in the mass spectrometer.
-
-
LC-MS/MS (MRM) Analysis: Monitor the specific parent-to-daughter mass transitions using Multiple Reaction Monitoring.
-
Causality: MRM provides absolute structural specificity. Because the trifluoromethyl group fragments predictably in a collision cell, monitoring this transition ensures that only the intact parent compound is quantified.
-
-
Self-Validation (Control Check): Evaluate the degradation of a parallel positive control (e.g., Verapamil).
-
Causality: If the Verapamil control does not degrade rapidly, it proves the microsomes have lost enzymatic activity, and the entire assay plate is automatically invalidated.
-
Conclusion
The integration of (S)-1-Methyl-3-(trifluoromethyl)piperazine into a drug discovery pipeline provides a distinct competitive advantage over standard piperazine derivatives. By leveraging the lipophilic and sterically protective properties of the
References
-
Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PubMed Central (PMC).2
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate.1
-
Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. PubMed.3
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(S)-1-Methyl-3-(trifluoromethyl)piperazine proper disposal procedures
This guide outlines the operational protocols for the safe handling and disposal of (S)-1-Methyl-3-(trifluoromethyl)piperazine .
Advisory: This compound combines the volatility and basicity of a piperazine core with the chemical stability of a trifluoromethyl group.[1] Disposal protocols must account for flammability , corrosivity , and the generation of hydrogen fluoride (HF) upon incineration.[1][2]
Compound Profile & Hazard Identification
Before initiating any disposal workflow, you must validate the material against this profile to ensure the correct waste stream selection.
| Property | Data | Operational Implication |
| CAS Number | 1369364-06-6 | Unique identifier for waste manifests.[1][2][3] |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment.[1][2][3] |
| Primary Hazards | Flammable (Class 3) , Corrosive (Class 8) | Segregate from oxidizers and acids.[1][2] Use spark-proof tools. |
| Chemical Class | Fluorinated Organic Amine | MUST be disposed of as Halogenated Waste .[1][2] |
| Incompatibilities | Strong Oxidizers, Acids, Acid Chlorides | Risk of violent exothermic reaction or toxic fume generation.[1] |
Critical Safety Warning:
-
Do NOT mix with acidic waste streams.[1] This will generate heat and potentially vaporize the volatile amine, creating an immediate inhalation hazard.
-
Do NOT dispose of via sink/drain.[1] Fluorinated compounds pose persistent environmental risks.
Pre-Disposal: Segregation & Packaging[1][2][3]
Proper segregation is the single most critical step to prevent "lab pack" rejections and dangerous chemical reactions in the waste drum.
Step 1: Waste Stream Designation
Because of the trifluoromethyl (-CF3) group, this compound cannot be treated as standard organic waste.[1][2][3]
-
Reasoning: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF).[1][2] Facilities must use scrubbers to capture HF; standard non-halogenated incinerators may be damaged by this waste.
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Glass.[1][2][3]
-
Avoid: Metal containers (aluminum/steel) if the waste is wet or acidic, as the amine/fluorine combo can be corrosive over time.[1]
-
-
Cap: Vented caps are recommended if the waste is mixed with other reagents to prevent pressure buildup.[1]
Step 3: Labeling
Label the container immediately upon adding the waste.[1]
-
Content: "(S)-1-Methyl-3-(trifluoromethyl)piperazine"[1][2][3]
-
Hazard Checkboxes: [x] Flammable, [x] Corrosive, [x] Toxic.[1][2][3]
-
Constituents: List the solvent % if dissolved (e.g., "10% Compound in Dichloromethane").
Disposal Workflows
Select the workflow matching the physical state of your waste.
Workflow A: Pure Substance (Solid/Liquid)[1][2][3]
-
Scenario: Expired reagent, leftover synthesis product.
-
Protocol:
-
Transfer the substance into a dedicated Halogenated Waste container.[1]
-
If the bottle is old/crystallized, do not attempt to chip it out. Dispose of the entire primary container into a larger waste drum (Lab Pack).
-
Solvent Rinse: If rinsing the original bottle, use a compatible halogenated solvent (e.g., Dichloromethane) and add the rinsate to the Halogenated Waste stream.[1]
-
Workflow B: Solution Waste (Reaction Mixtures)
-
Scenario: Mother liquors, extraction layers.[1]
-
Protocol:
-
Check pH: Ensure the solution is not highly acidic. If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum to prevent heat generation.
-
Solvent Compatibility:
-
Workflow C: Contaminated Debris
-
Protocol:
-
Place debris in a clear polyethylene bag (minimum 2 mil thickness).
-
Double bag to contain odors and prevent permeation.
-
Tag as "Solid Hazardous Waste - Toxic/Fluorinated" .[1]
-
Visual Decision Logic
The following diagram illustrates the critical decision points for segregating this specific compound to ensure regulatory compliance.
Figure 1: Decision logic for assigning waste streams. Note that even non-halogenated solvent mixtures must move to the Halogenated stream due to the fluorinated solute.
Emergency Spill Response Protocol
In the event of a spill outside of a fume hood, immediate action is required due to the volatility and corrosivity of the amine.
Figure 2: Step-by-step spill response workflow emphasizing the exclusion of combustible absorbents.[1][2][3]
Spill Cleanup Steps:
-
Isolate: Evacuate the immediate area. Turn off hot plates and stirrers (Ignition sources).
-
Protect: Wear butyl rubber or nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If the spill is large (>100mL) and outside a hood, use a half-mask respirator with organic vapor cartridges.[2][3]
-
Absorb: Use Vermiculite , Dry Sand , or a commercial Spill Pillow .[1][2]
-
Prohibited: Do not use sawdust or paper towels for the bulk liquid, as amines can react exothermically or lower the flashpoint of the absorbent.
-
-
Clean: Scoop absorbed material into a waste container. Wipe the surface with a dilute soap/water solution, then Acetone. Place all wipes in the solid hazardous waste.
References
-
PubChem. (2025).[1][4] 1-(3-(Trifluoromethyl)phenyl)piperazine Compound Summary. National Library of Medicine. [Link][1][2][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1][2][3]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 4. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (S)-1-Methyl-3-(trifluoromethyl)piperazine
[1][2]
Hazard Identification & Risk Profile
Core Hazard: Corrosive Organic Base.[1][2] While specific toxicological data for this chiral isomer is limited, the structural pharmacophore (piperazine ring with a trifluoromethyl group) dictates its classification as a Skin Corrosive (Category 1B) and Serious Eye Damage (Category 1) agent.[2]
-
Chemical Nature: Strong organic base.[1][2] Reacts exothermically with acids.[1]
-
Physical State: Typically a low-melting solid or viscous liquid.[1][2] Hygroscopic (absorbs moisture) and absorbs CO₂ from the air to form solid carbamates, which can compromise container seals.
-
Critical Risk: The trifluoromethyl moiety increases lipophilicity compared to methylpiperazine, potentially enhancing dermal absorption and systemic toxicity upon skin contact.[2]
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on a "one-size-fits-all" approach.[1][2] Select PPE based on the specific operational volume.[1][3]
| PPE Category | Standard Handling (< 1g) | Scale-Up / Synthesis (> 1g) | Technical Rationale |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Goggles + Face Shield (8-inch min) | Piperazines are caustic.[1][2] A face shield prevents "splash-back" burns to the neck/chin during transfer.[1][2] |
| Hand Protection | Double Nitrile Gloves (Min 0.11mm thickness) | Laminate (Silver Shield) or Butyl Rubber | Standard nitrile degrades upon prolonged exposure to concentrated organic amines.[1][2] Double gloving provides a "breakthrough buffer."[1] |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if solid/dusty) | Amine vapors cause respiratory sensitization (asthma-like symptoms).[1][2] |
| Body Defense | Lab Coat (Cotton/Poly blend) | Chemical-Resistant Apron (Tyvek/PVC) | Cotton absorbs liquids; an apron sheds corrosive splashes away from the torso.[1][2] |
Pre-Operational Protocol: The Self-Validating System
To ensure safety, you must verify your equipment's integrity before the chemical bottle is opened.[1][2] This creates a closed-loop safety system.[1][2]
Step 1: The Glove Inflation Test
Why: Micro-perforations in nitrile gloves are invisible to the naked eye but allow corrosive amines to seep through, causing delayed chemical burns.[2]
-
Don the inner pair of gloves.[1]
-
Take the outer glove, pinch the cuff closed, and roll it towards fingers to trap air.
-
Squeeze the inflated fingers.[1] If the glove deflates, discard it.
-
Don the verified outer glove.[1]
Step 2: The "Smoke" Test (Airflow Verification)
Why: Piperazine vapors are heavier than air and can "roll" out of a fume hood if turbulence is high.[2]
-
Lower sash to working height.[1]
-
Use a localized airflow indicator (strip of tissue tape on the sash).
-
Validation: The tissue must be pulled inward at a 45° angle.[1][2] If it flutters violently or hangs limp, the hood is unsafe for volatile amines.
Active Handling Methodology
Workflow Visualization: Risk Assessment & Handling
The following logic gate ensures you select the correct containment strategy based on the physical state of the material.
Figure 1: Decision logic for containment based on physical state.[1][2] Note the emphasis on static control for solids.
Protocol: Safe Transfer
-
Static Control: If the material is solid, use an anti-static gun or ionizer bar during weighing.[2] Trifluoromethyl groups can increase static retention, causing the powder to "jump" onto gloves/sleeves.
-
Inert Atmosphere: Store and handle under Argon or Nitrogen.[1]
-
Liquid Transfer: Never pour from the bottle. Use a glass syringe with a long needle to withdraw the liquid.[1] This prevents drops from running down the side of the bottle (a common cause of glove contamination).
Decontamination & Disposal Plan
Spill Response (Immediate Action)
Scenario: You have spilled 5mL of the reagent inside the fume hood.
-
Isolate: Close the hood sash immediately to contain vapors.[1]
-
Absorb: Do NOT use paper towels immediately (they increase surface area for evaporation).[1][2] Cover the spill with Vermiculite or a commercial Organic Base Neutralizer .[1][2]
-
Clean: Once absorbed, sweep into a hazardous waste bag.[2]
-
Decon: Wipe the surface with 10% Acetic Acid or Citric Acid solution.[1][2]
Waste Disposal Workflow
Figure 2: Waste segregation logic.[1][2] Mixing piperazines with acid waste streams is a critical safety violation due to exotherm generation.[1][2]
Disposal Instructions:
-
Labeling: Clearly tag waste as "Corrosive - Organic Base."
-
Container: Use HDPE or Glass containers. Avoid metal containers if moisture is present, as amines can be corrosive to certain alloys over time.
-
Segregation: Strictly separate from oxidizers (peroxides, nitrates) and strong acids.[2][7]
References
-
Sigma-Aldrich. (2024).[1][2] 1-Methyl-3-trifluoromethyl-piperazine Product Page & Specifications. Link
-
ChemScene. (2024).[1][2][8] Safety Data Sheet for (S)-1-Methyl-3-(trifluoromethyl)piperazine (CAS 1369364-06-6). Link
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: 1-Methyl-3-phenylpiperazine (Structural Analog for Hazard Proxy). Link[1][2]
-
ECHA (European Chemicals Agency). Registration Dossier: Piperazine derivatives and skin corrosion classification. Link[1][2]
Sources
- 1. Buy Online CAS Number 16015-69-3 - Lipomed - 3-Trifluoromethylphenylpiperazine.HCl, 1mg/ml in Methanol (as free base) | LGC Standards [lgcstandards.com]
- 2. chemscene.com [chemscene.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. swgdrug.org [swgdrug.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
